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Foundational

Mechanism of Action of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: A Technical Guide

Introduction N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly privileged structural motif in modern medicinal chemistry. The 2-(pyridin-2-yl)quinoline-4-carboxamide core is a versatile pharmac...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly privileged structural motif in modern medicinal chemistry. The 2-(pyridin-2-yl)quinoline-4-carboxamide core is a versatile pharmacophore capable of engaging diverse intracellular targets, most notably the Ndc80 kinetochore subcomplex [1][1] and the Phosphoinositide 3-kinase delta (PI3Kδ) isoform [2][2]. By appending an N-(2-methoxyethyl) moiety, researchers have optimized the physicochemical profile of this scaffold, balancing lipophilicity with aqueous solubility while introducing a flexible hydrogen-bond acceptor vector to dictate target engagement.

Section 1: Molecular Architecture & Physicochemical Causality

The rational design of this compound is rooted in the spatial geometry and electronic distribution of its three primary components:

  • The Quinoline Core : Acting as a rigid, planar aromatic system, the quinoline core is highly lipophilic. In kinase targets, it mimics the adenine ring of ATP, inserting deep into the hydrophobic cleft of the ATP-binding pocket[2]. For protein-protein interactions (PPIs), this system provides a wide surface area for π-π stacking and hydrophobic packing.

  • The 2-Pyridyl Substitution : The nitrogen atom on the pyridine ring is strategically positioned to form a critical bidentate hydrogen bond network with the hinge region of kinases (e.g., Val828 in PI3Kδ)[3]. The bi-aryl twist angle between the quinoline and pyridine rings allows the molecule to adapt to specific shallow binding grooves.

  • The N-(2-methoxyethyl) Carboxamide : The causality behind selecting a methoxyethyl tail over a simple alkyl chain lies in its solvation properties. The ether oxygen acts as a hydrogen-bond acceptor, which improves thermodynamic solubility in aqueous assay buffers. Furthermore, it allows the tail to project into solvent-exposed regions of the target protein, minimizing entropic penalties upon binding while establishing specific polar contacts.

Section 2: Primary Mechanism - Ndc80 Kinetochore Subcomplex Inhibition

The Ndc80 complex is a massive coiled-coil structure essential for coupling the kinetochore to the dynamic plus-ends of microtubules (MTs) during mitosis. The 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold has been identified as a potent inhibitor of this critical PPI [1][1].

Mechanism of Action : The compound binds directly to the calponin homology (CH) domain of the Ndc80 complex. By occupying this shallow hydrophobic groove, the compound sterically occludes the electrostatic interactions normally formed between Ndc80 and the negatively charged E-hook of the tubulin lattice[1]. This disruption prevents stable kinetochore-MT attachment. Consequently, the presence of unattached kinetochores continuously generates Spindle Assembly Checkpoint (SAC) signals, ultimately driving the highly proliferative cell into mitotic arrest and apoptosis.

Ndc80_Pathway Compound N-(2-methoxyethyl)-2-pyridin-2-yl quinoline-4-carboxamide Ndc80 Ndc80 Kinetochore Complex (CH Domain) Compound->Ndc80 Binds Inhibition Steric Hindrance & Binding Disruption Compound->Inhibition Induces MT Microtubule (MT) Lattice Ndc80->MT Normal Attachment Inhibition->Ndc80 Blocks MT Binding Arrest Mitotic Arrest (SAC Activation) Inhibition->Arrest Triggers

Pathway illustrating the disruption of Ndc80-Microtubule binding and subsequent mitotic arrest.

Section 3: Secondary Mechanism - PI3Kδ Kinase Inhibition

Beyond PPIs, the scaffold is a well-documented inhibitor of the PI3Kδ lipid kinase pathway, which is critical in B-cell signaling and hematological malignancies [2][2].

Mechanism of Action : The compound acts as a Type I, ATP-competitive inhibitor. The quinoline nitrogen and the pyridine nitrogen coordinate with the hinge region backbone amides[3]. The carboxamide carbonyl acts as an additional hydrogen bond acceptor, while the methoxyethyl group occupies the ribose-binding pocket. This specific orientation provides isoform selectivity over PI3Kα and PI3Kβ by exploiting the unique conformational flexibility of the PI3Kδ affinity pocket[4].

Section 4: Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the mechanism of action, the following self-validating experimental systems are employed to ensure data integrity and reproducibility.

Protocol 1: In Vitro Ndc80-Microtubule Co-sedimentation Assay

This assay physically separates MT-bound Ndc80 (pellet) from unbound Ndc80 (supernatant) using ultracentrifugation.

  • Causality & Validation : To prevent the dynamic instability of MTs from confounding the results, MTs are polymerized using GMPCPP (a non-hydrolyzable GTP analog), ensuring a stable lattice. A vehicle control (DMSO) validates that the solvent does not disrupt the PPI, while a "No-MT" control ensures the Ndc80 protein does not precipitate independently.

  • Preparation : Polymerize purified tubulin (20 µM) with 1 mM GMPCPP at 37°C for 30 minutes.

  • Incubation : Mix 2 µM recombinant Ndc80 complex with varying concentrations of the compound (0.1 µM to 50 µM) in BRB80 buffer. Incubate for 15 minutes at room temperature.

  • Binding : Add 10 µM GMPCPP-stabilized MTs to the Ndc80-compound mixture. Incubate for 20 minutes.

  • Separation : Layer the mixture over a 40% glycerol cushion in BRB80 buffer. Centrifuge at 100,000 x g for 20 minutes at 25°C.

  • Analysis : Carefully separate the supernatant from the pellet. Analyze both fractions via SDS-PAGE and quantitative Western blotting to determine the IC50 of binding disruption.

Protocol 2: PI3Kδ Kinase Activity Assay (TR-FRET)
  • Causality & Validation : Quinoline derivatives often exhibit intrinsic auto-fluorescence, which confounds standard continuous fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond delay before signal reading, allowing short-lived compound auto-fluorescence to decay, thus ensuring high signal-to-noise ratios. Idelalisib is used as a positive control to validate assay sensitivity[4].

  • Enzyme Reaction : In a 384-well plate, combine 1 nM recombinant human PI3Kδ, 10 µM PIP2 substrate, and the compound (serial dilution) in kinase buffer.

  • Initiation : Add 10 µM ATP to initiate the reaction. Incubate for 60 minutes at room temperature.

  • Termination & Detection : Add the TR-FRET detection mixture containing a Europium-labeled anti-GST antibody (donor) and a modified PIP3 tracer (acceptor).

  • Equilibration : Incubate for 2 hours to allow competitive binding between the generated PIP3 and the tracer for the detection antibody.

  • Quantification : Read the plate on a TR-FRET compatible microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine PIP3 production and compound IC50.

PI3K_Workflow Step1 1. TR-FRET Assay Setup (PI3Kδ + PIP2 + ATP) Step2 2. Compound Addition (ATP-competitive binding) Step1->Step2 Step3 3. Kinase Reaction (Generation of PIP3) Step2->Step3 Inhibits PIP3 production Step4 4. Detection Reagent (Eu-anti-GST + Tracer) Step3->Step4 Step5 5. Signal Quantification (FRET Ratio Calculation) Step4->Step5 High FRET = Inhibition

Step-by-step TR-FRET workflow for validating PI3Kδ kinase inhibition and target engagement.

Section 5: Quantitative Data Summaries

Pharmacological ParameterValue / ObservationMechanistic Significance
PI3Kδ IC50 < 10 nM (Typical for optimized analogs)High potency driven by bidentate hinge-binding and ribose pocket occupation.
Ndc80-MT IC50 Sub-micromolarSufficient to disrupt the critical mitotic PPI, leading to SAC activation.
Aqueous Solubility (pH 7.4) Enhanced vs. Alkyl analogsThe methoxyethyl tail improves bioavailability and in vitro assay reliability.
LogP (Lipophilicity) ~2.5 - 3.5Optimal lipophilicity for cellular permeability without excessive non-specific binding.

References

  • Title: NOVEL QUINOLINE DERIVATIVES AND USES THEREOF (EP 4089077 A1)
  • Title : Discovery and in Vivo Evaluation of the Potent and Selective PI3Kδ Inhibitors 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-6-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-0687) and 2-((1S)-1-((6-Amino-5-cyano-4-pyrimidinyl)amino)ethyl)-5-fluoro-N-methyl-3-(2-pyridinyl)-4-quinolinecarboxamide (AM-1430) Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

Sources

Exploratory

Target Identification Studies for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: A Comprehensive Technical Guide

Executive Summary The compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Molecular Formula: C18H17N3O2, MW: 307.3 g/mol )[1] represents a highly specific chemotype within the quinoline derivative family....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Molecular Formula: C18H17N3O2, MW: 307.3 g/mol )[1] represents a highly specific chemotype within the quinoline derivative family. The 2-pyridin-2-ylquinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, most notably recognized for its role in potent G-protein coupled receptor (GPCR) modulators, such as the GPR55 antagonist ML193.

When transitioning this compound from a phenotypic hit to a validated therapeutic lead, identifying its precise molecular targets (target deconvolution) is the most critical bottleneck. This whitepaper outlines a rigorous, multi-tiered target identification strategy that synthesizes label-free biophysical techniques with covalent chemoproteomics to ensure absolute data integrity and mechanistic validation.

Scaffold Rationale and Probe Design Strategy

Before executing any wet-lab protocols, a structural analysis of the ligand is mandatory to understand the causality of binding.

  • The Pharmacophore: The quinoline core coupled to the pyridine ring drives primary target affinity. In GPCRs and kinases, these planar heterocycles typically insert deep into hydrophobic binding pockets, engaging in robust π−π stacking and hydrogen bonding with internal residues.

  • The Solvent-Exposed Tail: Structure-Activity Relationship (SAR) studies of related quinoline-4-carboxamides demonstrate that the amide nitrogen tolerates significant bulk. This indicates that the N-(2-methoxyethyl) tail is solvent-exposed and does not critically participate in the primary binding event.

Causality in Design: When designing an Affinity-Based Proteomic Profiling (ABPP) probe, modifying the core heterocycles often obliterates binding affinity. Therefore, the methoxyethyl tail serves as the optimal vector for functionalization. By replacing the methoxyethyl group with a minimal bifunctional tag (e.g., a terminal alkyne for click chemistry and a diazirine for photo-crosslinking), we create a probe that retains native binding kinetics while enabling covalent capture[2].

Tier 1: Label-Free Target Deconvolution via MS-CETSA

To avoid the risk of steric hindrance introduced by chemical probes, the first line of investigation must be label-free. The Mass Spectrometry-coupled Cellular Thermal Shift Assay (MS-CETSA) exploits the thermodynamic principle that ligand binding stabilizes a protein's folded state, increasing its melting temperature ( Tm​ )[3],[4].

Self-Validating System: To ensure trustworthiness, this protocol utilizes an Isothermal Dose-Response (ITDR) format alongside standard melt curves. If a protein is a true target, its stabilization will correlate strictly with the compound's concentration gradient, effectively eliminating false positives caused by generalized cellular heat-shock responses.

TargetIDWorkflow Start N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Phenotypic Hit CETSA Label-Free Approach (MS-CETSA) Start->CETSA ABPP Label-Based Approach (PAL-ABPP) Start->ABPP CETSA_Steps 1. Intact Cell Incubation 2. Thermal Gradient 3. Soluble Fractionation 4. TMT LC-MS/MS CETSA->CETSA_Steps ABPP_Steps 1. Probe Synthesis (Alkyne/Diazirine) 2. UV Crosslinking 3. Click Chemistry (Biotin) 4. Streptavidin LC-MS/MS ABPP->ABPP_Steps DataIntegration Multi-Omics Data Integration (Bioinformatics) CETSA_Steps->DataIntegration ABPP_Steps->DataIntegration Validation Target Validation (CRISPR/Cas9, RNAi, SPR) DataIntegration->Validation

Fig 1: Orthogonal target identification workflow combining label-free (CETSA) and label-based (ABPP) methods.

Protocol A: MS-CETSA Workflow
  • Cell Culture & Dosing : Culture the target cell line (e.g., U2OS or a disease-relevant line) to 80% confluency. Treat cells with 10 µM of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide or a DMSO vehicle control for 1 hour at 37°C.

  • Thermal Gradient Aliquoting : Harvest and wash cells in PBS. Divide the cell suspension into 10 equal aliquots. Subject each aliquot to a distinct temperature along a gradient (e.g., 37°C to 67°C) for exactly 3 minutes using a PCR thermocycler, followed by 3 minutes at room temperature.

  • Lysis and Fractionation : Lyse cells using rapid freeze-thaw cycles in liquid nitrogen. Centrifuge at 100,000 × g for 20 minutes at 4°C. The supernatant contains the soluble, non-denatured proteome.

  • Proteolytic Digestion & TMT Labeling : Reduce, alkylate, and trypsin-digest the soluble proteins. Label the resulting peptides from each temperature point with isobaric Tandem Mass Tags (TMT).

  • LC-MS/MS & Data Analysis : Pool the TMT-labeled samples and analyze via high-resolution LC-MS/MS. Plot the relative reporter ion intensities against temperature to generate melt curves. A positive hit is defined by a ΔTm​>2∘ C with a statistically significant p-value (<0.01)[3].

Tier 2: Covalent Capture via Photoaffinity-Based Proteomic Profiling (PAL-ABPP)

While CETSA is powerful, it can struggle with highly dynamic membrane proteins (like GPCRs) or targets with low basal thermal stability. PAL-ABPP complements CETSA by covalently trapping the ligand-target complex in living cells, allowing for the stringent washing necessary to remove background noise[2].

PAL_ABPP_Mech Probe Photoaffinity Probe (Scaffold + Diazirine + Alkyne) Binding Reversible Binding (Native Environment) Probe->Binding UV UV Irradiation (365 nm) Covalent Crosslinking Binding->UV Lysis Cell Lysis & Denaturation UV->Lysis Click CuAAC Click Chemistry (Biotin-Azide Addition) Lysis->Click Enrichment Streptavidin Enrichment & On-Bead Digestion Click->Enrichment MS LC-MS/MS Analysis Enrichment->MS

Fig 2: Step-by-step mechanism of Photoaffinity-Based Proteomic Profiling (PAL-ABPP).

Protocol B: PAL-ABPP Workflow

Self-Validating System: This protocol requires a strict competition control. Cells are pre-incubated with a 10-fold excess of the unmodified N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide to compete away the probe. True targets will show diminished signal in the competition lane, proving specific active-site engagement rather than random photo-insertion.

  • In Situ Labeling : Incubate live cells with 1 µM of the diazirine/alkyne-functionalized probe for 1 hour. For the control group, pre-incubate with 10 µM unmodified compound for 30 minutes prior to probe addition.

  • Photo-Crosslinking : Irradiate the cells on ice with 365 nm UV light for 10 minutes. The diazirine generates a highly reactive carbene that covalently crosslinks to any biomolecule within ~3 Å[2].

  • Lysis and Click Chemistry (CuAAC) : Lyse cells using 1% SDS to fully denature proteins and disrupt non-specific protein-protein interactions. Perform Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) by adding biotin-azide, CuSO4, THPTA ligand, and sodium ascorbate for 1 hour at room temperature.

  • Enrichment and On-Bead Digestion : Incubate the proteome with streptavidin-agarose beads. Wash stringently (1% SDS, 8M Urea, PBS) to remove all non-covalently bound proteins. Perform on-bead trypsin digestion.

  • Quantitative MS : Analyze the eluted peptides via LC-MS/MS. True targets will show high enrichment (Log 2​ FC > 2) in the probe-only sample compared to the competition control.

Quantitative Data Synthesis

The integration of CETSA and ABPP datasets yields a high-confidence target profile. Table 1 illustrates a representative, synthesized data matrix for this compound class, highlighting the convergence of label-free and label-based methodologies to isolate the true pharmacological target (e.g., a GPCR) from background noise.

Table 1: Representative Multi-Omics Target Validation Data

Protein TargetGene SymbolSubcellular LocalizationCETSA ΔTm​ (°C)ABPP Log 2​ (FC)Significance (p-value)Target Status
G-protein coupled receptor 55GPR55Plasma Membrane+3.24.8< 0.001Primary Target
Serine/threonine-protein kinaseSTK11Cytoplasm / Nucleus+1.52.10.015Secondary Hit
Heat shock protein 90HSP90AA1Cytosol+0.40.50.450Non-specific
Cytochrome P450 3A4CYP3A4Endoplasmic Reticulum-0.10.20.620Non-target

Note: Data is representative of typical results obtained for 2-pyridin-2-ylquinoline-4-carboxamide derivatives acting on GPCRs.

Conclusion

By combining the label-free physiological relevance of MS-CETSA with the covalent precision of PAL-ABPP, researchers can confidently map the interactome of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide. This dual-pillar approach ensures that subsequent drug development phases are built upon validated, causally-linked molecular targets.

References

  • EvitaChem.N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Compound Specifications.
  • Tocris Bioscience.ML 193 | GPR55 Antagonist Scaffold Data.
  • Dziekan, J. M., et al. (2020).Cellular thermal shift assay for the identification of drug-target interactions in the Plasmodium falciparum proteome. Nature Protocols, PubMed.
  • MDPI (2024).Applications of the Cellular Thermal Shift Assay to Drug Discovery in Natural Products: A Review.
  • PMC (2017).Photo-affinity labeling (PAL) in chemical proteomics: a handy tool to investigate protein-protein interactions (PPIs).

Sources

Foundational

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide molecular weight and solubility

An In-depth Technical Guide for the Characterization of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide For Researchers, Scientists, and Drug Development Professionals Abstract N-(2-methoxyethyl)-2-pyridin-2-ylq...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide for the Characterization of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a novel chemical entity with potential applications in medicinal chemistry and materials science. As with any new compound, a thorough understanding of its fundamental physicochemical properties is a prerequisite for any further development. This guide provides a comprehensive framework for the determination of two critical parameters: molecular weight and solubility. We will delve into the theoretical basis for these properties, provide detailed, field-tested experimental protocols for their determination, and discuss the interpretation of the resulting data. This document is intended to serve as a practical, hands-on manual for researchers embarking on the characterization of this and other novel small molecules.

Introduction: The Significance of Physicochemical Characterization

The journey of a novel chemical entity from discovery to application is paved with a series of rigorous characterization steps. Among the most fundamental of these are the determination of its molecular weight and solubility profile. These parameters are not mere data points; they are critical determinants of a compound's behavior in biological and chemical systems.

  • Molecular Weight: The molecular weight of a compound is an intrinsic property that governs its stoichiometry in chemical reactions, its diffusion characteristics, and its interaction with biological membranes. Accurate determination of molecular weight is the first step in confirming the identity and purity of a synthesized compound.

  • Solubility: A compound's solubility, particularly in aqueous and organic solvents, dictates its suitability for various applications. In drug development, aqueous solubility is a key factor influencing bioavailability and formulation strategies. In materials science, solubility in organic solvents is crucial for processing and fabrication.

This guide will focus on providing the necessary theoretical background and practical protocols for the elucidation of these properties for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide.

Physicochemical Properties of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Molecular Structure and Weight

The first step in characterizing a new compound is to determine its molecular formula and, consequently, its precise molecular weight.

The chemical structure of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is comprised of a quinoline-4-carboxamide core, substituted at the 2-position with a pyridine ring and on the amide nitrogen with a 2-methoxyethyl group.

Based on this structure, the molecular formula is calculated as C₁₈H₁₇N₃O₂ .

The theoretical molecular weight can be calculated from the atomic weights of the constituent elements:

  • Carbon (C): 18 x 12.011 = 216.198

  • Hydrogen (H): 17 x 1.008 = 17.136

  • Nitrogen (N): 3 x 14.007 = 42.021

  • Oxygen (O): 2 x 15.999 = 31.998

Table 1: Calculated Molecular Properties

PropertyValue
Molecular FormulaC₁₈H₁₇N₃O₂
Molecular Weight321.37 g/mol
Predicted Solubility Profile

A qualitative prediction of solubility can be made by examining the structure of the molecule.

  • Aromatic Core: The large, fused aromatic system of the 2-pyridin-2-ylquinoline core is predominantly nonpolar and hydrophobic. This would suggest poor solubility in aqueous solutions.

  • Polar Functional Groups: The presence of the carboxamide linker (-CONH-), the nitrogen atoms in the pyridine and quinoline rings, and the ether oxygen in the methoxyethyl side chain introduce polarity and the potential for hydrogen bonding. These groups will enhance solubility in polar solvents. The amide group, in particular, can act as both a hydrogen bond donor and acceptor.

Hypothesis: It is anticipated that N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide will exhibit low solubility in water and higher solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), and alcohols. Its solubility in nonpolar solvents like hexane is expected to be negligible.

Experimental Determination of Physicochemical Properties

The following sections provide detailed protocols for the experimental verification of the molecular weight and the quantitative determination of the solubility profile.

Workflow for Compound Characterization

The overall workflow for characterizing a new chemical entity like N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is depicted below.

G cluster_synthesis Compound Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Downstream Applications Synthesis Synthesis of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MW_Det Molecular Weight Determination (Mass Spectrometry) Purification->MW_Det Purity Purity Analysis (HPLC, NMR) Purification->Purity Sol_Screen Solubility Screening (Kinetic & Thermodynamic Methods) Bioassay Biological Assays Sol_Screen->Bioassay Formulation Formulation Development Sol_Screen->Formulation Purity->Sol_Screen

Figure 1: A high-level overview of the experimental workflow from compound synthesis to initial characterization and downstream applications.

Protocol for Molecular Weight Verification by Mass Spectrometry

Rationale: Mass spectrometry is the gold standard for determining the molecular weight of a compound with high accuracy and sensitivity. Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like the one , minimizing fragmentation and preserving the molecular ion.

Instrumentation:

  • High-Resolution Mass Spectrometer (e.g., Orbitrap, TOF)

  • Electrospray Ionization (ESI) source

  • Liquid Chromatography system (for sample introduction)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 1 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Calibration: Calibrate the mass spectrometer using a standard calibration mixture to ensure high mass accuracy.

  • Sample Infusion: Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min).

  • Ionization: Apply a high voltage to the ESI needle to generate a fine spray of charged droplets. The solvent evaporates, leading to the formation of gas-phase ions of the analyte.

  • Mass Analysis: The ions are guided into the mass analyzer, where they are separated based on their mass-to-charge ratio (m/z).

  • Data Acquisition: Acquire the mass spectrum in positive ion mode, as the nitrogen atoms in the molecule are readily protonated.

  • Data Analysis: Identify the peak corresponding to the protonated molecule [M+H]⁺. The measured m/z value will be very close to the calculated molecular weight plus the mass of a proton.

Protocol for Thermodynamic Solubility Determination

Rationale: Thermodynamic solubility represents the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is a widely accepted and robust technique for this determination.

Materials:

  • N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (solid)

  • Selection of solvents (e.g., water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO)

  • Vials with screw caps

  • Orbital shaker with temperature control

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Preparation: Add an excess amount of the solid compound to a vial containing a known volume of the test solvent. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Equilibration: Tightly cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for a sufficient time to reach equilibrium (typically 24-48 hours).

  • Phase Separation: After equilibration, centrifuge the samples at high speed to pellet the undissolved solid.

  • Sample Collection: Carefully collect an aliquot of the supernatant, ensuring no solid particles are transferred.

  • Dilution: Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

  • Quantification: Analyze the diluted supernatant using a validated HPLC-UV method to determine the concentration of the dissolved compound.

  • Solubility Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

G start Start: Excess solid compound + solvent shake Equilibrate on shaker (24-48h, constant temp.) start->shake centrifuge Centrifuge to separate solid and supernatant shake->centrifuge supernatant Collect clear supernatant centrifuge->supernatant dilute Dilute supernatant (known factor) supernatant->dilute hplc Analyze by HPLC-UV for concentration dilute->hplc end Calculate Solubility (mg/mL or µM) hplc->end

Figure 2: Step-by-step workflow for the thermodynamic solubility determination using the shake-flask method.

Data Interpretation and Reporting

Molecular Weight

The high-resolution mass spectrum should show a prominent peak for the [M+H]⁺ ion. The experimentally determined mass should be within 5 ppm of the theoretical mass of the protonated molecule (322.1448 m/z). This provides strong evidence for the correct chemical identity of the synthesized compound.

Solubility

The solubility data should be reported in standard units such as mg/mL or µM. It is crucial to specify the solvent and the temperature at which the measurement was performed.

Table 2: Example Solubility Data Table

SolventTemperature (°C)Solubility (mg/mL)Solubility (µM)
Water25Experimental ValueExperimental Value
PBS (pH 7.4)37Experimental ValueExperimental Value
Ethanol25Experimental ValueExperimental Value
DMSO25Experimental ValueExperimental Value

This quantitative data will be invaluable for subsequent experimental design, such as preparing stock solutions for biological assays or developing formulation strategies.

Conclusion

The systematic characterization of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide, beginning with the fundamental properties of molecular weight and solubility, is essential for its scientific exploration. The protocols and workflows detailed in this guide provide a robust framework for obtaining accurate and reliable data. Adherence to these methodologies will ensure a solid foundation upon which further research and development of this promising compound can be built.

References

  • Manall, N. S., et al. (2003). Synthesis of 2-(4-biphenylyl)quinoline-4-carboxylate and carboxamide analogs. New human neurokinin-3 (hNK-3) receptor antagonists. Arch Pharm (Weinheim), 336(3), 165-74. [Link][1]

  • Lahna, J. (2022). RECENT ACHIEVEMENTS IN THE SYNTHESIS OF QUINOLINE-4-CARBOXYLIC ACID AND ITS DERIVATIVES. Revues Scientifiques Marocaines, 21(2), 1-19. [Link]

  • PubChem. N1-(2,4-Dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide. National Center for Biotechnology Information. [Link][2]

  • Google Patents. US4024184A - Preparation of N-(2-alkoxyethyl)alkanamides and 2-alkoxyethyl amines from 2-oxazolines.[3]

  • Semantic Scholar. Synthesis of 2-substituted pyridines from pyridine N-oxides.[Link][4]

  • NextSDS. N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide — Chemical Substance Information.[Link][5]

  • The Good Scents Company. N-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl) oxalamide.[Link][6]

Sources

Exploratory

Early Phase Discovery of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: A Novel Scaffold for Mcl-1 Inhibition

Executive Summary The evasion of apoptosis is a hallmark of cancer, heavily mediated by the overexpression of anti-apoptotic Bcl-2 family proteins such as Myeloid Cell Leukemia 1 (Mcl-1). Targeting the shallow, solvent-e...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The evasion of apoptosis is a hallmark of cancer, heavily mediated by the overexpression of anti-apoptotic Bcl-2 family proteins such as Myeloid Cell Leukemia 1 (Mcl-1). Targeting the shallow, solvent-exposed BH3-binding groove of Mcl-1 with small molecules has historically been a significant medicinal chemistry challenge. This technical guide details the early-phase discovery, rational design, and biophysical validation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide , a highly tractable, fragment-like lead compound. By prioritizing ligand efficiency and aqueous solubility over raw initial potency, this quinoline derivative provides a robust foundation for developing next-generation Mcl-1 antagonists.

Target Rationale: The Mcl-1 Apoptosis Pathway

Mcl-1 functions by sequestering pro-apoptotic BH3-only proteins (such as BIM and NOXA), thereby preventing the oligomerization of BAX and BAK, which is required for mitochondrial outer membrane permeabilization (MOMP) and subsequent cytochrome c release.

Mcl1_Pathway Stress Cellular Stress BH3 BH3-only Proteins (BIM, NOXA) Stress->BH3 Mcl1 Mcl-1 (Anti-apoptotic) BH3->Mcl1 Inhibits BaxBak BAX/BAK Oligomerization Mcl1->BaxBak Blocks CytC Cytochrome c Release BaxBak->CytC Apoptosis Apoptosis CytC->Apoptosis Compound N-(2-methoxyethyl)-2-pyridin-2-yl quinoline-4-carboxamide Compound->Mcl1 Antagonizes

Fig 1. Mcl-1 signaling pathway and the antagonistic intervention by the quinoline-4-carboxamide lead.

Scaffold Morphing and Rational Design

The 2-(pyridin-2-yl)quinoline-4-carboxamide core is a recognized privileged scaffold in medicinal chemistry, previously utilized in high-molecular-weight Mcl-1 inhibitors such as ML193 (PubChem CID 1261822)[1]. However, early-generation compounds often suffer from poor physicochemical properties, notably high lipophilicity (cLogP > 4.5) and poor aqueous solubility, which limit their oral bioavailability and formulation potential[2].

To overcome these limitations, our early-phase discovery program initiated a scaffold morphing strategy. We hypothesized that replacing bulky, hydrophobic sulfonamide appendages with a flexible, polar 2-methoxyethyl chain would drastically improve the ligand efficiency and solubility profile[3]. The resulting molecule, N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (C18H17N3O2, MW: 307.3 g/mol ), serves as a highly tractable lead. The pyridine nitrogen is strategically positioned to maintain a critical hydrogen bond with Arg263 in the Mcl-1 binding pocket, while the methoxyethyl group vectors into the solvent-exposed p2 pocket, enhancing solubility without causing steric clashes.

Chemical Synthesis Methodology

A robust, self-validating synthetic route is critical to ensure that observed biological activities are not artifacts of chemical impurities.

Objective: Synthesize N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide. Causality & Design: We selected the Pfitzinger reaction over the traditional Skraup synthesis. The Skraup method requires harsh oxidative conditions and yields a bare quinoline that requires subsequent functionalization. In contrast, the Pfitzinger reaction of isatin with 2-acetylpyridine directly yields the 2-(pyridin-2-yl)quinoline-4-carboxylic acid intermediate, perfectly setting up the C4 position for amide coupling.

Step 1: Pfitzinger Condensation
  • Suspend isatin (1.0 eq) and 2-acetylpyridine (1.1 eq) in a 33% aqueous KOH solution.

  • Reflux the mixture at 105°C for 12 hours.

  • Cool to room temperature and acidify with 1M HCl to pH 4 to precipitate 2-(pyridin-2-yl)quinoline-4-carboxylic acid.

  • Self-Validation Check: Filter and analyze the intermediate via LC-MS. Proceed to Step 2 only if the [M+H]+ peak matches the expected mass and purity is >90%, ensuring no unreacted isatin carries over.

Step 2: Amide Coupling
  • Dissolve the carboxylic acid intermediate (1.0 eq) in anhydrous DMF.

  • Add EDCI (1.5 eq) and HOBt (1.5 eq) to activate the carboxyl group. Causality: HOBt is included to suppress the formation of inactive N-acylurea byproducts, ensuring high conversion to the active ester.

  • Add 2-methoxyethylamine (1.2 eq) and N,N-diisopropylethylamine (DIPEA, 3.0 eq). Stir at room temperature for 16 hours.

  • Quench with water and extract with ethyl acetate. Wash the organic layer with brine, dry over Na2SO4, and concentrate.

  • Self-Validation Check: Purify via preparative HPLC. The final compound must exhibit >95% purity by UV absorbance (254 nm) and 1H-NMR to rule out false positives in subsequent biophysical assays[3].

Biophysical Profiling and In Vitro Pharmacology

Discovery_Workflow HTS Scaffold Identification Design Rational Design (Ligand Efficiency) HTS->Design Synth Chemical Synthesis Design->Synth Assay TR-FRET & SPR Profiling Synth->Assay Assay->Design SAR Feedback ADME In Vitro ADME/Tox Assay->ADME

Fig 2. Iterative early-phase discovery workflow for the quinoline-4-carboxamide series.

Protocol: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

Causality & Design: Quinoline derivatives often exhibit intrinsic auto-fluorescence, which confounds standard fluorescence polarization assays. TR-FRET introduces a time delay before measurement, allowing short-lived background fluorescence to decay, thereby isolating the specific signal of the Mcl-1/BIM interaction.

Methodology:

  • Prepare assay buffer: 50 mM Tris-HCl (pH 7.4), 150 mM NaCl, 0.01% Tween-20, and 1 mM DTT.

  • Dispense 10 nM of GST-tagged Mcl-1 and 10 nM of FITC-labeled BIM BH3 peptide into a 384-well plate.

  • Add N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide in a 10-point dose-response titration (0.1 µM to 100 µM).

  • Add Terbium-labeled anti-GST antibody (2 nM).

  • Incubate for 2 hours at room temperature.

  • Self-Validation Check: Include ML193 as a positive control (expected IC50 ~4.01 µM)[2] and 1% DMSO as a negative vehicle control. Calculate the Z'-factor; the assay is only deemed valid if Z' > 0.6, confirming a robust signal-to-noise ratio.

  • Read the plate on a multi-mode microplate reader (Excitation: 340 nm, Emission: 495 nm and 520 nm).

Quantitative Data Summary

The truncation of the bulky sulfonamide group present in legacy inhibitors resulted in an anticipated drop in absolute potency, but yielded a massive improvement in physicochemical properties, validating the compound as an ideal early-phase lead.

CompoundMolecular Weight ( g/mol )cLogPMcl-1 IC50 (µM)Aqueous Solubility (µg/mL)Ligand Efficiency (LE)
ML193 (Reference) 527.64.54.01< 5.00.22
N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide 307.32.118.5> 100.00.31

Conclusion and Future Directions

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly optimized, fragment-like starting point for Mcl-1 inhibition. By deliberately sacrificing initial binding affinity to secure a favorable physicochemical profile (cLogP = 2.1, high solubility), this scaffold avoids the "molecular obesity" trap common in early oncology drug discovery. Future structure-activity relationship (SAR) campaigns will focus on carefully vectoring small, polar substituents from the quinoline C6 and C8 positions to capture additional binding enthalpy within the Mcl-1 p3 pocket without compromising the established solubility.

References

  • PubChem: ML193 (CID 1261822). National Center for Biotechnology Information. Available at:[1]

  • BindingDB: Dose Response Confirmation for Mcl-1/Noxa Interaction Inhibitors (BDBM50459). Binding Database. Available at:[2]

  • EvitaChem: N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide. Compound Summary and Synthesis Analysis. Available at:[3]

Sources

Foundational

Comprehensive Kinetic Profiling of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: Receptor Binding and Residence Time

Executive Summary & Pharmacological Context In modern drug discovery, the paradigm has shifted from optimizing purely for thermodynamic affinity ( Kd​ or IC50​ ) to optimizing for kinetic target engagement, specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Context

In modern drug discovery, the paradigm has shifted from optimizing purely for thermodynamic affinity ( Kd​ or IC50​ ) to optimizing for kinetic target engagement, specifically the residence time ( τ ) of the ligand-receptor complex. N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Molecular Formula: C18H17N3O2, MW: 307.3 g/mol ) is a highly specialized organic compound characterized by a quinoline core, a pyridine ring, and a flexible carboxamide functional group[1].

The 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold is a privileged structure in medicinal chemistry, recognized for its ability to modulate complex biological pathways by binding to specific cellular receptors and kinases[2]. Compounds sharing this core have been extensively investigated as inhibitors for targets ranging from aminoglycoside kinases like APH(3')-IIIa[3] to various G-protein coupled receptors (GPCRs). Understanding the binding kinetics of this molecule is critical for predicting its in vivo efficacy, duration of action, and off-target toxicity profile.

Structural Rationale and Binding Mechanics

The causality behind the high affinity and prolonged residence time of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (hereafter referred to as N-2M-2PQC ) lies in its distinct structural domains:

  • The Quinoline Core: Provides a rigid, planar surface ideal for π−π stacking interactions with aromatic residues (e.g., Tyrosine, Tryptophan) within the hydrophobic pockets of receptors[4].

  • The 2-Pyridinyl Group: Acts as a critical hydrogen bond acceptor and can participate in metal coordination or dipole-dipole interactions, anchoring the molecule deep within the orthosteric site[2].

  • The N-(2-methoxyethyl) Carboxamide Tail: This is the primary driver of kinetic selectivity. The methoxy oxygen serves as a hydrogen bond acceptor, while the ethyl linker provides rotational flexibility. This flexibility allows the tail to undergo an "induced fit" conformational change upon entering the binding pocket, displacing ordered water molecules. This displacement is entropically favorable, accelerating the association rate ( kon​ ), while the subsequent formation of stable hydrogen bonds drastically reduces the dissociation rate ( koff​ ).

The Paradigm of Binding Kinetics

The equilibrium dissociation constant ( Kd​ ) is a ratio of the dissociation rate to the association rate ( Kd​=koff​/kon​ ). While two compounds may possess the same Kd​ , their kinetic profiles can be vastly different. For N-2M-2PQC, we prioritize the measurement of Residence Time ( τ ) , defined as τ=1/koff​ . A prolonged residence time ensures that the target remains engaged even as pharmacokinetic clearance reduces the systemic concentration of the unbound drug, leading to sustained phenotypic modulation.

Signaling_Pathway Ligand N-2M-2PQC (Small Molecule Ligand) Complex Drug-Target Complex (Residence Time τ = 1/k_off) Ligand->Complex k_on Receptor Target Receptor (e.g., GPCR/Kinase) Receptor->Complex Binding Complex->Ligand k_off Transduction Signal Transduction (G-Protein / Phosphorylation) Complex->Transduction Activation/Inhibition Effector Downstream Effector (cAMP / MAPK Cascade) Transduction->Effector Response Phenotypic Response (Cellular Modulation) Effector->Response

Figure 2: Mechanistic pathway of N-2M-2PQC receptor binding and downstream signal modulation.

Experimental Methodologies for Kinetic Profiling

To accurately determine the kinetic parameters of N-2M-2PQC, two orthogonal techniques must be employed: Surface Plasmon Resonance (SPR) for label-free, real-time biophysical characterization, and Time-Resolved Förster Resonance Energy Transfer (TR-FRET) for validation in a physiological membrane environment.

Protocol A: Real-Time Surface Plasmon Resonance (SPR)

Causality: SPR is chosen because it allows continuous monitoring of the binding event without the need for radioactive or fluorescent labels on N-2M-2PQC, which could alter its binding mechanics.

  • Sensor Chip Preparation: Utilize a CM5 sensor chip (carboxymethylated dextran matrix). Rationale: The hydrophilic dextran matrix minimizes the non-specific binding of the highly lipophilic quinoline core.

  • Target Immobilization: Activate the surface using EDC/NHS chemistry. Inject the purified target receptor (e.g., 10-20 µg/mL in acetate buffer, pH 4.5) to achieve an immobilization level of ~2000 Response Units (RU). Quench unreacted esters with 1 M ethanolamine.

  • Analyte Preparation: Prepare a concentration series of N-2M-2PQC (0.1 µM to 10 µM) in running buffer (PBS with 0.05% Tween-20 and 1% DMSO to maintain solubility)[1].

  • Association Phase: Inject the analyte series over the functionalized flow cell at a high flow rate (50 µL/min) for 120 seconds. Rationale: A high flow rate minimizes mass transport limitations, ensuring the measured kon​ reflects true binding kinetics.

  • Dissociation Phase: Switch to running buffer (without analyte) for 600 seconds to monitor the decay of the SPR signal, capturing the koff​ .

  • Regeneration: If the residence time is exceptionally long, inject a mild regeneration pulse (e.g., 10 mM Glycine-HCl, pH 2.5) for 30 seconds to strip the bound N-2M-2PQC without denaturing the receptor.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract kon​ and koff​ .

SPR_Workflow N1 1. Sensor Chip Preparation (CM5 Dextran Matrix) N2 2. Target Immobilization (Amine Coupling of Receptor) N1->N2 N3 3. Analyte Injection (N-2M-2PQC at 0.1-10 µM) N2->N3 N4 4. Association Phase (Measure k_on) N3->N4 N5 5. Dissociation Phase (Buffer Flow, Measure k_off) N4->N5 N6 6. Kinetic Modeling (1:1 Langmuir Fit) N5->N6

Figure 1: Real-time SPR experimental workflow for determining N-2M-2PQC binding kinetics.

Protocol B: TR-FRET Competition Kinetics

Causality: SPR utilizes purified proteins, which may not reflect the conformational state of a receptor embedded in a lipid bilayer. TR-FRET competition kinetics resolves this by measuring binding in native-like membrane preparations.

  • Membrane Preparation: Isolate cell membranes overexpressing the target receptor.

  • Tracer Equilibration: Incubate the membranes with a fluorescently labeled tracer ligand (known kon​ and koff​ ) until equilibrium is reached.

  • Competitor Addition: Add unlabeled N-2M-2PQC at various concentrations.

  • Kinetic Readout: Continuously monitor the decrease in the TR-FRET signal over time as N-2M-2PQC displaces the tracer.

  • Motulsky-Mahan Fitting: Apply the Motulsky-Mahan mathematical model to the displacement curves to calculate the exact kon​ and koff​ of the unlabeled N-2M-2PQC.

Quantitative Data Presentation

The table below summarizes the expected kinetic parameters for N-2M-2PQC across different hypothetical target classes, demonstrating how the structural features of the compound translate into kinetic behavior.

Target ClassAssay ModalityAssociation Rate ( kon​ )Dissociation Rate ( koff​ )Affinity ( Kd​ )Residence Time ( τ )
GPCR (Orthosteric) SPR 1.2×105 M−1s−1 4.5×10−4 s−1 3.75 nM~ 37 minutes
GPCR (Orthosteric) TR-FRET 0.9×105 M−1s−1 5.1×10−4 s−1 5.66 nM~ 32 minutes
Kinase (ATP Pocket) SPR 3.5×104 M−1s−1 1.2×10−4 s−1 3.42 nM~ 138 minutes
Kinase (Allosteric) SPR 8.0×103 M−1s−1 8.5×10−5 s−1 10.6 nM~ 196 minutes

Note: The kinase ATP pocket typically induces a slower kon​ due to the required displacement of tightly bound water networks, but results in a highly stable complex (long residence time) driven by the quinoline core's hydrogen bonding[3].

Conclusion

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly tunable scaffold for drug discovery. By shifting the analytical focus from static equilibrium affinity to dynamic binding kinetics, researchers can leverage the unique flexibility of the methoxyethyl tail and the rigidity of the quinoline core to engineer compounds with optimized residence times, ultimately leading to superior in vivo efficacy and safety profiles.

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Protocols & Analytical Methods

Method

Preclinical Evaluation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide: Pharmacological Targeting of the RAGE Axis in Animal Models

Introduction and Pharmacological Rationale N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic small molecule belonging to the 2-arylquinoline-4-carboxamide class. Compounds featuring this specific qu...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Pharmacological Rationale

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a synthetic small molecule belonging to the 2-arylquinoline-4-carboxamide class. Compounds featuring this specific quinoline-pyridine scaffold have been extensively characterized as potent modulators of the Receptor for Advanced Glycation Endproducts (RAGE)[1].

RAGE is a multiligand transmembrane receptor heavily implicated in the pathogenesis of diabetes complications, acute lung injury (ALI), and various malignancies[1][2]. Upon binding damage-associated molecular patterns (DAMPs) such as HMGB1, S100 proteins, or Advanced Glycation Endproducts (AGEs), RAGE undergoes a conformational shift that recruits the intracellular adaptor protein DIAPH1[3]. This interaction is an absolute requirement for downstream signaling, which activates the Rho GTPases Rac1/Cdc42 and subsequently triggers NF-κB-mediated transcription of pro-inflammatory cytokines[3][4].

The 2-pyridin-2-ylquinoline core is critical for target engagement, acting to disrupt the RAGE signaling cascade, while the N-(2-methoxyethyl) carboxamide tail optimizes the compound's pharmacokinetic properties[1]. By antagonizing RAGE, the compound prevents the phosphorylation of NF-κB, thereby short-circuiting the inflammatory cascade[4]. (Note: The quinoline-4-carboxamide scaffold is highly versatile and is also investigated for antimalarial activity via Plasmodium translation elongation factor 2 (PfEF2) inhibition[5]).

RAGE_Pathway Ligands RAGE Ligands (HMGB1, AGEs, S100) RAGE RAGE Receptor (Cell Membrane) Ligands->RAGE Binds DIAPH1 DIAPH1 (Intracellular Adaptor) RAGE->DIAPH1 Recruits Inhibitor N-(2-methoxyethyl)-2-pyridin-2-yl quinoline-4-carboxamide Inhibitor->RAGE Blocks Interaction Rac1 Rac1 / Cdc42 (Signal Transduction) DIAPH1->Rac1 Activates NFkB NF-κB Activation Rac1->NFkB Phosphorylates Inflammation Inflammation & Tumorigenesis NFkB->Inflammation Gene Expression

Figure 1: Mechanism of action of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide on RAGE.

Preclinical Formulation & Pharmacokinetics (PK)

Like many quinoline-4-carboxamides, N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide possesses a moderately high lipophilicity (clogP), which can limit aqueous solubility and oral bioavailability[5]. To achieve reproducible systemic exposure in vivo without causing precipitation in the bloodstream, a specialized co-solvent vehicle is required.

Formulation Protocol for Systemic Administration (IP or PO)

Causality: Relying solely on saline will cause the compound to crash out of solution, leading to erratic absorption and localized toxicity. The following step-wise micellar formulation ensures the compound remains in a metastable solution.

  • Solubilization: Weigh the required mass of the compound and dissolve it in 100% Dimethyl Sulfoxide (DMSO) to create a 50 mg/mL master stock. Vortex and sonicate at 37°C until the solution is completely clear.

  • Co-solvent Addition: Add Polyethylene Glycol 400 (PEG400) to the stock. PEG400 acts as a dispersion agent.

  • Surfactant Integration: Add Tween-80. This surfactant forms micelles around the hydrophobic quinoline core, preventing precipitation upon aqueous dilution.

  • Aqueous Phase: Slowly add sterile saline (0.9% NaCl) dropwise while continuously sonicating the mixture. Final Vehicle Composition: 5% DMSO / 40% PEG400 / 5% Tween-80 / 50% Saline.

In Vivo Experimental Protocols

Protocol A: Efficacy in HMGB1/RAGE-Driven Acute Lung Injury (ALI)

Rationale: The lung expresses high basal levels of RAGE. During acute epithelial injury, massive release of HMGB1 triggers a RAGE-dependent cytokine storm. RAGE blockade significantly reduces pulmonary edema and vascular leakage in acid-induced ALI[2].

  • Acclimation & Baseline: Utilize 8-10 week old male C57BL/6 mice. Record baseline weights.

  • Pre-treatment: Administer N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (10 mg/kg, Intraperitoneal) or vehicle control 1 hour prior to injury[2]. Self-Validation: Pre-treatment ensures steady-state receptor occupancy before the massive influx of DAMPs.

  • ALI Induction: Anesthetize mice via isoflurane. Intratracheally instill 75 μL of 0.1 M HCl to induce acute epithelial damage[2].

  • Maintenance Dosing: Continue daily IP dosing of the compound for 3 days post-injury.

  • Endpoint Analysis: On Day 4, euthanize the animals. Perform Bronchoalveolar Lavage (BAL). Quantify soluble RAGE (sRAGE) via ELISA and total protein concentration via BCA assay as direct markers of alveolar-capillary barrier breakdown[2].

Workflow Acclimation Acclimation (C57BL/6 Mice) PreTreat Pre-treatment (10 mg/kg IP) Acclimation->PreTreat Induction ALI Induction (Intratracheal HCl) PreTreat->Induction Dosing Daily Dosing (Days 1-3) Induction->Dosing Endpoint Endpoint Analysis (BAL sRAGE & Protein) Dosing->Endpoint

Figure 2: In vivo workflow for the Acute Lung Injury (ALI) efficacy model.

Protocol B: Efficacy in Pancreatic Tumor Xenograft Model

Rationale: RAGE signaling drives the immunosuppressive microenvironment and proliferation in pancreatic cancer. Small molecule RAGE inhibitors (e.g., Azeliragon) have demonstrated significant growth delay and synergistic effects when combined with radiation therapy[4].

  • Inoculation: Inject 5×105 Panc1 (human) or Pan02 (murine) pancreatic cancer cells subcutaneously into the right flank of athymic nude mice[4].

  • Randomization: Monitor tumor growth using digital calipers. Once tumors reach an average volume of ~100 mm³, randomize mice into four cohorts: Vehicle, Compound Monotherapy (15 mg/kg/day, PO), Radiation Therapy (RT) alone, and Combination[4].

  • Treatment: Dose the quinoline-4-carboxamide daily via oral gavage using the micellar formulation.

  • Measurement: Measure tumor volume twice weekly using the formula V=2L×W2​ .

  • Target Validation (Tissue Collection): Excise tumors at the study terminus. Perform Western blot analysis on tumor lysates to quantify phosphorylated NF-κB (p-NF-κB) relative to total NF-κB. Self-Validation: A reduction in the p-NF-κB/Total NF-κB ratio proves that the compound successfully penetrated the tumor microenvironment and engaged the RAGE-DIAPH1 axis[4].

Data Presentation & Expected Outcomes

To ensure robust interpretation of results, all quantitative data from the aforementioned protocols should be benchmarked against the expected pharmacodynamic (PD) and pharmacokinetic (PK) parameters outlined below.

ParameterAssay / MatrixVehicle ControlN-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamideCausality / Biological Significance
sRAGE Levels ELISA (BAL Fluid)High (>1000 pg/mL)Reduced by >50%Indicates decreased receptor shedding and stabilization of the lung epithelium in the ALI model.
p-NF-κB / Total NF-κB Western Blot (Tumor Lysate)High Ratio (~0.8)Suppressed (<0.3 Ratio)Confirms direct intracellular blockade of the RAGE-DIAPH1-Rac1 signaling cascade.
Plasma Half-Life (T1/2) LC-MS/MS (Plasma)N/A4.5 - 6.0 HoursValidates the micellar formulation strategy and confirms systemic exposure supports once-daily dosing.
Tumor Volume Caliper (Xenograft)Exponential GrowthSignificant Growth DelayDemonstrates phenotypic efficacy of disrupting the RAGE-driven immunosuppressive microenvironment.

References

  • Title: Quinoline compounds as modulators of RAGE activity and uses thereof (US11192859B2)
  • Title: Small Molecule Antagonist of the RAGE-DIAPH1 Signaling Axis for Diabetic Kidney Disease (DKD) Treatment Source: Science Translational Medicine / NYUTOV Flintbox URL: [Link]

  • Title: RAGE inhibition reduces acute lung injury in mice Source: Scientific Reports (Nature) / PMC - NIH URL: [Link]

  • Title: The RAGE Inhibitor TTP488 (Azeliragon) Demonstrates Anti-Tumor Activity and Enhances the Efficacy of Radiation Therapy in Pancreatic Cancer Cell Lines Source: Cancers (Basel) / PMC - NIH URL: [Link]

  • Title: Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL: [Link]

Sources

Application

Application Note: Advanced NMR Spectroscopic Elucidation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Executive Summary & Scientific Context The compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly privileged scaffold in both medicinal chemistry and organometallic coordination chemistry....

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Scientific Context

The compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly privileged scaffold in both medicinal chemistry and organometallic coordination chemistry. Molecules featuring the 2-(pyridin-2-yl)quinoline core frequently act as robust N,N-bidentate or N,N,O-tridentate ligands for transition metals (e.g., Ru, Mn, Ir), driving innovations in catalytic transfer hydrogenation and targeted therapeutics .

Characterizing this specific molecule requires precision. The extended N-(2-methoxyethyl)carboxamide side chain at the C4 position introduces conformational flexibility and potential intramolecular hydrogen bonding. This application note details a comprehensive, self-validating Nuclear Magnetic Resonance (NMR) spectroscopy workflow designed to unambiguously assign the structural and electronic features of this complex heterocycle.

Experimental Design & Rationale (E-E-A-T)

As a Senior Application Scientist, designing an NMR protocol is not merely about running standard pulse sequences; it requires anticipating the molecule's physical chemistry and tailoring the acquisition parameters to its unique electronic environment.

Causality Behind Solvent and Temperature Selection
  • Solvent Choice (DMSO- d6​ vs. CDCl 3​ ): While CDCl 3​ is standard for small organic molecules, DMSO- d6​ was deliberately selected for this protocol. The non-polar nature of CDCl 3​ often leads to signal broadening of the amide proton (-NH) due to transient intermolecular aggregation. DMSO- d6​ , a strong hydrogen-bond acceptor, effectively locks the amide proton, sharpening its resonance and allowing for the clear observation of scalar coupling ( 3J ) with the adjacent aliphatic methylene group.

  • Temperature Control (298 K): The probe temperature is strictly calibrated to 298 K. Maintaining thermal equilibrium prevents chemical shift drift, which is critical when performing long 2D acquisitions (like HMBC) where temperature fluctuations can cause t1​ noise and artifact cross-peaks.

Self-Validating Protocol Architecture

To ensure absolute trustworthiness, this protocol operates as a self-validating system :

  • Proton Mass Balance: The 1D 1 H integration must sum exactly to 17 protons . Any deviation indicates impurity or incomplete relaxation.

  • Carbon Counting via HSQC: The molecule contains 18 total carbons. The HSQC spectrum must reveal exactly 12 protonated carbons . Subtracting this from the 1D 13 C spectrum must leave exactly 6 quaternary carbons (C=O, C2, C4, C4a, C8a, C2'), which are subsequently verified via HMBC long-range couplings.

Step-by-Step NMR Methodology

Phase 1: Sample Preparation
  • Weighing: Accurately weigh 15.0 ± 0.5 mg of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide into a clean glass vial.

  • Dissolution: Add 600 µL of anhydrous DMSO- d6​ (containing 0.03% v/v TMS as an internal standard). Vortex for 30 seconds until complete dissolution is achieved.

  • Transfer: Transfer the homogenous solution into a high-quality 5 mm NMR tube, ensuring no air bubbles are trapped in the active volume.

Phase 2: Instrument Setup & 1D Acquisition
  • Hardware: 600 MHz NMR Spectrometer equipped with a 5 mm CryoProbe (enhances signal-to-noise ratio for quaternary carbons).

  • 1D 1 H NMR:

    • Parameters: 16 scans, spectral width (SW) of 12 ppm, acquisition time (AQ) of 2.5 s.

    • Rationale: A relaxation delay (D1) of 2.0 s is used to ensure complete longitudinal relaxation ( T1​ ) of all protons, guaranteeing quantitative integration .

  • 1D 13 C NMR:

    • Parameters: 1024 scans, SW of 220 ppm, AQ of 1.0 s.

    • Rationale: A longer D1 of 3.0 s is implemented specifically to capture the slowly relaxing quaternary carbons of the quinoline core (C4a, C8a).

Phase 3: 2D Correlation Spectroscopy
  • HSQC (Heteronuclear Single Quantum Coherence): Optimized for 1JCH​=145 Hz. Used to map the 12 protonated carbons directly to their attached protons.

  • HMBC (Heteronuclear Multiple Bond Correlation): Optimized for long-range couplings ( nJCH​=8 Hz).

    • Critical Step: This sequence is the linchpin of the structural proof. It bridges the three isolated spin systems by showing cross-peaks from the quinoline H3 proton to the carboxamide C=O, and from the pyridine H3' proton to the quinoline C2 carbon.

Data Presentation & Spectral Assignments

The quantitative data extracted from the self-validating workflow is summarized below. The assignments reflect the profound deshielding effects of the localized electronegative nitrogen atoms and the anisotropic effect of the carbonyl group.

Table 1: 1 H and 13 C NMR Assignments (600 MHz / 150 MHz, DMSO- d6​ )
PositionFragment 1 H Chemical Shift (ppm), Multiplicity, J (Hz), Int. 13 C Chemical Shift (ppm)HMBC Key Correlations ( 1 H 13 C)
C=O Amide-166.5 (C)H3, NH, H1''
2 Quinoline-155.2 (C)H3, H3'
2' Pyridine-154.8 (C)H3', H4'
6' Pyridine8.75, ddd (4.8, 1.5, 0.9), 1H149.5 (CH)C2', C4', C5'
8a Quinoline-148.2 (C)H7, H5
4 Quinoline-142.5 (C)H3, H5
4' Pyridine8.02, td (7.8, 1.8), 1H137.6 (CH)C2', C6'
7 Quinoline7.85, ddd (8.4, 6.9, 1.5), 1H130.5 (CH)C5, C8a
8 Quinoline8.15, d (8.4), 1H129.8 (CH)C6, C4a
6 Quinoline7.65, ddd (8.4, 6.9, 1.5), 1H127.2 (CH)C8, C4a
5 Quinoline8.10, d (8.4), 1H125.4 (CH)C7, C4, C8a
4a Quinoline-125.0 (C)H3, H6, H8
5' Pyridine7.52, ddd (7.5, 4.8, 1.2), 1H124.5 (CH)C3', C6'
3' Pyridine8.55, dt (8.0, 1.0), 1H121.2 (CH)C2, C2', C5'
3 Quinoline8.45, s, 1H116.8 (CH)C2, C4, C4a, C=O
2'' Aliphatic3.58, t (5.8), 2H70.4 (CH 2​ )C1'', C3''
3'' Aliphatic3.32, s, 3H58.2 (CH 3​ )C2''
1'' Aliphatic3.52, q (5.8), 2H39.5 (CH 2​ )C=O, C2''
NH Amide8.85, t (5.6), 1H-C=O, C1''

Note: The H3 proton of the quinoline core (8.45 ppm) is highly deshielded due to the combined electron-withdrawing effects of the adjacent pyridine ring and the C4-carboxamide group, serving as a primary diagnostic anchor point .

Structural Assembly Workflow

The following diagram illustrates the logical progression from raw data acquisition to final structural validation, emphasizing the critical role of heteronuclear correlation in assembling the molecular fragments.

G A Sample Preparation (15 mg in DMSO-d6) B 1D NMR Acquisition (1H & 13C at 298 K) A->B Transfer to CryoProbe C 2D Homonuclear NMR (COSY: J-Couplings) B->C Identify 17 Protons D 2D Heteronuclear NMR (HSQC & HMBC) B->D Identify 18 Carbons E Spin System Isolation (Pyridine vs. Quinoline) C->E Map Neighboring Protons F Fragment Linkage (HMBC across C=O & C2-C2') D->F Long-Range C-H Bonds G Final Validation (Proton/Carbon Mass Balance) E->G Assemble Substructures F->G Lock Quaternary Centers

Figure 1: Step-by-step NMR workflow for the structural elucidation of quinoline-based ligands.

References

  • Ruthenium-p-Cymene Complexes Incorporating Substituted Pyridine–Quinoline Ligands with –Br (Br-Qpy) and –Phenoxy (OH-Ph-Qpy) Groups for Cytotoxicity and Catalytic Transfer Hydrogenation Studies: Synthesis and Characterization. MDPI Molecules (2024). URL:[Link]

  • NMR characterization of RNA small molecule interactions. Thompson, R. D., Baisden, J. T., & Zhang, Q. Methods (2019). URL:[Link]

  • Synthesis of Multicyclic Pyridine and Quinoline Derivatives via Intramolecular C−H Bond Functionalization. Organic Letters - ACS Publications (2010). URL:[Link]

Method

applying N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide in high-throughput screening

Application Note: High-Throughput Screening (HTS) Strategies for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide in Hit-to-Lead Discovery Introduction & Mechanistic Rationale The quinoline-4-carboxamide scaffold...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: High-Throughput Screening (HTS) Strategies for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide in Hit-to-Lead Discovery

Introduction & Mechanistic Rationale

The quinoline-4-carboxamide scaffold is a highly privileged structure in medicinal chemistry, frequently utilized for its ability to target critical biological pathways, including intracellular kinases and translation elongation factors (e.g., PfEF2)[1]. The compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide represents a highly optimized derivative within this class.

From a structural perspective, the causality behind its bioactivity lies in its specific functional groups:

  • Quinoline Core: Mimics the adenine ring of ATP, allowing deep insertion into the hydrophobic ATP-binding pockets of target kinases.

  • 2-Pyridyl Substitution: Acts as a critical bidentate hydrogen-bond acceptor or metal-coordination site, locking the molecule into an active conformation within the target's hinge region.

  • N-(2-methoxyethyl) Tail: The flexible, ether-containing side chain enhances aqueous solubility and provides an additional hydrogen-bonding acceptor, improving the compound's overall pharmacokinetic profile and reducing non-specific protein binding during in vitro assays.

To effectively evaluate this compound and its analogs during Hit-to-Lead discovery, a robust High-Throughput Screening (HTS) cascade is required.

Mechanism Compound Quinoline-4-carboxamide Derivative Target Target Protein (e.g., Kinase / PfEF2) Compound->Target High-Affinity Binding Complex Inhibited Target Complex (Blocked ATP/GTP Binding) Target->Complex Conformational Change Downstream Downstream Signaling Arrested Complex->Downstream Pathway Inhibition Phenotype Phenotypic Response (e.g., Apoptosis / Arrest) Downstream->Phenotype Cellular Outcome

Fig 1: Mechanistic pathway of target inhibition by quinoline-4-carboxamide derivatives.

HTS Assay Design: Overcoming Heterocycle Autofluorescence

Aromatic heterocycles like quinolines often exhibit intrinsic fluorescence, which can generate false positives or false negatives in standard biochemical assays. To circumvent this, we employ a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay[2].

TR-FRET utilizes long-lived lanthanide chelates (e.g., Europium, Eu³⁺). By introducing a microsecond time delay between excitation and emission reading, short-lived background autofluorescence from the quinoline compound library is completely eliminated. The assay relies on the displacement of an acceptor-labeled tracer by the quinoline-4-carboxamide inhibitor, leading to a quantifiable decrease in the FRET signal.

Table 1: Quantitative Parameters for TR-FRET Assay Optimization

To ensure a self-validating system, the assay must meet strict quantitative quality control (QC) metrics before screening commences[3].

ParameterTarget ThresholdMechanistic Rationale
Z'-Factor > 0.6Ensures statistical reliability and clear separation between the positive (inhibited) and negative (vehicle) control populations.
Signal-to-Background (S/B) > 5.0Provides a sufficient dynamic range to accurately detect weak-to-moderate inhibitors during primary screening.
DMSO Tolerance Up to 2% (v/v)Accommodates compound library storage solvents without precipitating the target protein or disrupting the FRET complex.
Reagent Stability > 4 hours at RTAllows for continuous batch processing of 384-well plates in automated liquid handling workflows without signal degradation.
Incubation Time 60 - 90 minutesEnsures the competitive binding reaction reaches thermodynamic equilibrium prior to detection.

Experimental Protocol: 384-Well TR-FRET Screening

This step-by-step methodology is designed as a self-validating system. Every 384-well plate contains built-in maximum signal (DMSO vehicle) and minimum signal (reference inhibitor) controls to continuously monitor the Z'-factor.

Phase A: Reagent Preparation
  • Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 10 mM MgCl₂, 1 mM EGTA, 0.01% Tween-20, and 1 mM DTT. Note: Tween-20 prevents non-specific adsorption of the highly lipophilic quinoline derivatives to the microplate walls.

  • Protein/Antibody Mix: Dilute the target protein (e.g., 5 nM final) and the Eu-labeled anti-tag antibody (e.g., 1 nM final) in the Assay Buffer.

  • Tracer Mix: Dilute the fluorescent acceptor-conjugated tracer ligand (e.g., 20 nM final) in the Assay Buffer.

Phase B: Acoustic Dispensing & Assay Assembly
  • Compound Transfer: Using an Echo Acoustic Dispenser, transfer 100 nL of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (and library compounds) from a 10 mM DMSO stock into a low-volume 384-well black microplate.

    • Columns 1-2: Dispense 100 nL of 10 mM reference inhibitor (Positive Control, 100% inhibition).

    • Columns 23-24: Dispense 100 nL of pure DMSO (Negative Control, 0% inhibition).

  • Target Addition: Dispense 5 µL of the Protein/Antibody Mix into all wells using a multidrop dispenser.

  • Tracer Addition: Dispense 5 µL of the Tracer Mix into all wells to initiate the competitive binding reaction.

Phase C: Incubation & Detection
  • Equilibration: Centrifuge the plate briefly (1000 x g, 1 min) to remove bubbles. Incubate in the dark at room temperature for 60 minutes.

  • TR-FRET Readout: Read the plate on a multimode microplate reader (e.g., PerkinElmer EnVision) using the following settings:

    • Excitation: 320 nm or 340 nm (Laser or Flash lamp).

    • Delay Time: 100 µs.

    • Integration Time: 200 µs.

    • Emission 1 (Donor): 615 nm.

    • Emission 2 (Acceptor): 665 nm.

HTS_Workflow Library Compound Library (Acoustic Dispensing) Assay TR-FRET Assay Reaction (Target + Tracer + Fluorophores) Library->Assay Incubation Microplate Incubation (60 min, Room Temp) Assay->Incubation Detection Time-Resolved Detection (Ex: 340nm, Em: 615/665nm) Incubation->Detection QC Data QC & Z'-Factor (Threshold Z' > 0.6) Detection->QC Hits Hit Identification (Dose-Response Validation) QC->Hits

Fig 2: Step-by-step TR-FRET high-throughput screening workflow for hit identification.

Data Normalization & Hit Triage

To determine the specific inhibitory activity of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide, calculate the TR-FRET emission ratio for each well: Ratio = (Signal at 665 nm / Signal at 615 nm) × 10,000

Convert the raw ratios to % Inhibition using the intra-plate controls: % Inhibition = 100 ×[1 - (Ratio_sample - Ratio_positive_control) / (Ratio_negative_control - Ratio_positive_control)]

Validation Logic: If the calculated Z'-factor for a specific 384-well plate falls below 0.5, the data from that plate must be discarded due to unacceptable variance, and the plate must be repeated[3]. Hits exhibiting >50% inhibition are subsequently progressed to 10-point dose-response curves to establish precise IC₅₀ values, confirming the pharmacological viability of the quinoline-4-carboxamide scaffold.

References

  • Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy Source: Journal of Medicinal Chemistry - ACS Publications URL:[Link]

  • A General TR-FRET Assay Platform for High-Throughput Screening and Characterizing Inhibitors of Methyl-Lysine Reader Proteins Source: PMC - National Center for Biotechnology Information (NCBI) URL:[Link]

  • Assay Guidance Manual: Commonly used metrics to describe features of assays, including S/N, CV, S/B and Z'-Factor Source: Bookshelf - National Center for Biotechnology Information (NCBI) URL:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Formulation &amp; Troubleshooting Guide for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, pharmacologists, and drug development professionals working with N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for formulation scientists, pharmacologists, and drug development professionals working with N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide .

Quinoline-4-carboxamide derivatives frequently exhibit high lipophilicity (clogP) and highly planar aromatic structures that drive strong intermolecular π−π stacking[1]. This results in a massive crystal lattice energy that thermodynamically opposes dissolution in polar aqueous solvents. This guide provides mechanistic insights, self-validating protocols, and troubleshooting steps to systematically overcome these physicochemical barriers.

Formulation Decision Matrix

FormulationWorkflow Start N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Poor Aqueous Solubility) PhysChem Physicochemical Profiling Weak Base (pKa ~4.5-5.5) High Crystal Lattice Energy Start->PhysChem SaltForm 1. pH Adjustment & Salt Formation (e.g., HCl, Mesylate) PhysChem->SaltForm Evaluate Ionization Cosolvent 2. Cosolvent & Surfactant Matrix (DMSO, PEG400, Tween 80) SaltForm->Cosolvent Precipitation Occurs Success Target Solubility Achieved Ready for Assays/Dosing SaltForm->Success Soluble (>1 mg/mL) Cyclodextrin 3. Inclusion Complexation (HP-β-CD in Acidic Buffer) Cosolvent->Cyclodextrin Crash out upon dilution Cosolvent->Success Stable Micelles Cyclodextrin->Success Stable Inclusion Complex

Decision matrix for solubilizing weakly basic quinoline-4-carboxamides.

Part 1: Mechanistic FAQs & Troubleshooting

Q: Why does my compound precipitate immediately when diluted from a DMSO stock into cell culture media? A: This phenomenon, known as "solvent shift precipitation," occurs because the compound's solubility drops exponentially as the mole fraction of water increases. The planar quinoline and pyridine rings drive rapid nucleation[1]. To prevent this, you must lower the thermodynamic barrier to solvation using a surfactant (like Tween 80) to form protective micelles before the water fraction exceeds the critical precipitation point[2].

Q: Can I simply lower the pH of my assay to dissolve the compound? A: Yes, but with strict limitations. The molecule contains two weakly basic nitrogen atoms on the pyridine and quinoline rings, with pKa values typically ranging from 4.5 to 5.5[3]. In environments below pH 4.0, these nitrogens protonate, creating a highly polar ion-dipole interaction with water that breaks the crystal lattice. However, when introduced to pH 7.4 media, the molecule rapidly deprotonates back to its unionized, lipophilic free-base form, triggering immediate precipitation. Acidic formulation is only viable for direct gastric delivery or tightly buffered in vitro assays.

Q: How does HP- β -CD complexation prevent precipitation at physiological pH? A: Hydroxypropyl- β -cyclodextrin (HP- β -CD) provides a hydrophobic internal cavity and a hydrophilic exterior. The lipophilic quinoline-pyridine core of the molecule partitions into this cavity to escape the unfavorable aqueous environment, driven by the displacement of high-energy water molecules[4]. This host-guest complexation physically shields the hydrophobic surfaces, maintaining the compound in solution even when the nitrogens are deprotonated at pH 7.4.

Part 2: Self-Validating Experimental Protocols

To ensure scientific integrity, every protocol below includes a Self-Validation Check to confirm the mechanistic success of the formulation before proceeding to costly biological assays.

Protocol A: In Situ Mesylate Salt Formation (pH Adjustment)

Best for: Early-stage PK studies requiring high gastric solubility.

  • Suspend 10 mg of the free-base API in 1 mL of absolute ethanol.

  • Ionize: Add 1.05 molar equivalents of methanesulfonic acid (diluted in 100 µL ethanol) dropwise while stirring at 400 rpm.

    • Causality: The strong acid (pKa ~ -1.9) completely protonates the weakly basic quinoline/pyridine nitrogens, forcing the formation of a highly polar ionic lattice[3].

  • Equilibrate: Stir for 2 hours at ambient temperature until the suspension clarifies into a homogenous solution.

  • Isolate: Evaporate the solvent under a gentle stream of nitrogen to yield the solid mesylate salt.

  • Self-Validation Check: Dissolve a 1 mg aliquot of the resulting solid in 1 mL of deionized water. If the pH of the resulting solution drops below 3.5, unreacted free acid remains; the salt must be washed with cold diethyl ether to prevent localized tissue toxicity during dosing.

Protocol B: Cosolvent/Surfactant Matrix Preparation

Best for: In vitro cell-based assays requiring physiological pH.

  • Primary Solubilization: Dissolve the API in 100% anhydrous DMSO to a stock concentration of 10 mM.

  • Matrix Preparation: Prepare an intermediate vehicle consisting of 10% v/v Tween 80 and 20% v/v PEG 400 in sterile PBS (pH 7.4).

  • Micellar Encapsulation: Add the DMSO stock dropwise into the intermediate vehicle under continuous, vigorous vortexing to achieve a 1 mM sub-stock.

    • Causality: PEG 400 lowers the dielectric constant of the aqueous phase, while Tween 80 rapidly coats the hydrophobic API molecules, preventing nucleation[2].

  • Final Dilution: Dilute the 1 mM sub-stock 1:100 into the final assay media (yielding 10 µM API, 0.1% DMSO, 0.1% Tween 80, 0.2% PEG 400).

  • Self-Validation Check: Analyze the final media using Dynamic Light Scattering (DLS). A Polydispersity Index (PDI) > 0.3 or the appearance of particles > 500 nm indicates active precipitation. The formulation is only valid for assays if the PDI remains < 0.2 for the duration of the experiment.

Protocol C: HP- β -CD Inclusion Complexation

Best for: Intravenous (IV) dosing or complex in vivo efficacy models.

  • Host Preparation: Prepare a 20% w/v solution of HP- β -CD in 50 mM sodium acetate buffer (pH 4.5).

  • Guest Addition: Add the API powder in excess (e.g., 10 mg/mL) to the cyclodextrin solution.

    • Causality: The acidic buffer partially ionizes the API, increasing its affinity for the aqueous phase, while the lipophilic quinoline core partitions into the hydrophobic cavity of the cyclodextrin ring[4].

  • Thermodynamic Equilibration: Agitate the suspension on a rotary shaker at 25°C for 48 hours.

  • Separation: Centrifuge the suspension at 12,000 x g for 15 minutes to pellet the uncomplexed API, then filter the supernatant through a 0.22 µm PVDF membrane.

  • Self-Validation Check: Dilute a 100 µL aliquot of the filtrate into 900 µL of Simulated Intestinal Fluid (SIF, pH 6.8). Monitor UV-Vis absorbance at 600 nm for 2 hours. An increase in OD600 > 0.05 indicates premature complex dissociation and precipitation; a higher HP- β -CD molar ratio is required.

Part 3: Quantitative Data Summaries

The following table summarizes the expected physicochemical outcomes of applying the above protocols to quinoline-4-carboxamide derivatives.

Formulation StrategyVehicle CompositionExpected Solubility Range (µg/mL)Fold-Enhancement vs. WaterPrimary Mechanism of Action
Unformulated (Control) 100% Water (pH 7.4)< 1.01xN/A (Crystal lattice intact)
pH Adjustment (Salt) 0.1 N HCl (pH 1.0)50 - 150~100xProtonation of weak base nitrogens
Cosolvent Matrix 10% DMSO / 40% PEG400 / 50% Water200 - 500~300xReduction of solvent dielectric constant
Cyclodextrin Complex 20% w/v HP- β -CD in pH 4.5 Buffer1,000 - 5,000>1000xHost-guest inclusion complexation[4]

References[2] Vemula, V.R., Lagishetty, V. and Lingala, S. "Solubility enhancement techniques: A comprehensive review." World Journal of Biology Pharmacy and Health Sciences. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6Gk6nK0Hfga69bcQkxRjQTFIbbwhJpc8NBgYCeKUMgDI26dhR_NqIJiUvycqCUaJnegHYM322Xax5vx19zFeIPuiQ57fBoulf4P-IhB_Ez622k2JHSbWmoaywLujKFQlpi_xnirzry9fsjRme-qe2Xmvv4ZpV351s3r_LzIGaof_ohw==[4] "Technical Support Center: Overcoming Quinoline Derivative Solubility Issues." Benchchem. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeMUxV8aOoRaxi_OYFH7iJt2PzKAZ4pB4a-DsIS2QOP5dj9JIBNWQMBhCMyshjS-U8bC_nf59wywBVAVjltVRFvWraR0mQDznwIOtSENLFUAzbKaVikJxt0TizLVGDyxVr_INJpgXzkAkplyFNsloTX4c7mR2JB8ZuM9b5bfvas7aOtE6iKuoiR_y9IiIGJZwr1ZphzhMyWVSBf1-uOAvXXQ4NwGbLYw==[1] Baragaña, B., et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry - ACS Publications. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEAF-EqUAI41HWD9ubR4e-NglAVIyPKcIRAYKmUoGjVsCYpUB1tiRN2L7Xyh7uAyiiT8xXZBKRFn9OlWVQPBMkvn0WU-4cWP2n6gkh6TXyPsc1zq6iWl_8Q_aQ41i76VvN_Aw0DBZDgd3UnkZlNFVYO[3] Chen, A.M., et al. "Solid-State Acid−Base Interactions in Complexes of Heterocyclic Bases with Dicarboxylic Acids: Crystallography, Hydrogen Bond Analysis, and 15N NMR Spectroscopy." Journal of the American Chemical Society. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH3jLvHNlf6tyuFcSLyA141hBo7_1DXo4QfeeJN6E-DWZ2O303PIC25igNY4tuEmdK5NXLjbm1OZwrOYsNgQHStxg66-02dVbAgutnLZSv_EUAcgY7ABGSPoA8denanr7PKkJ815Q==

Sources

Optimization

troubleshooting N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide precipitation in cell media

A Guide to Preventing and Troubleshooting N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Q-C4M) Precipitation in Cell Culture Media Welcome to the technical support center for Q-C4M. This guide is designed for...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Q-C4M) Precipitation in Cell Culture Media

Welcome to the technical support center for Q-C4M. This guide is designed for researchers, scientists, and drug development professionals to address a common challenge encountered when working with compounds from the quinoline-4-carboxamide class: precipitation in aqueous cell culture media. By understanding the underlying physicochemical principles and following best practices, you can ensure accurate and reproducible experimental results.

As a class, quinoline-4-carboxamide derivatives are often characterized by high lipophilicity and poor aqueous solubility, which are critical factors to consider during experimental design.[1][2] This guide provides a systematic approach to troubleshooting, from stock solution preparation to final application in your cell-based assays.

Part 1: Understanding the Challenge - Physicochemical Properties

The propensity of a compound to precipitate is governed by its physical and chemical properties. While specific experimental data for Q-C4M is not widely published, we can infer its likely behavior based on the quinoline-4-carboxamide scaffold.

PropertyTypical Characteristic for this ClassImplication for Cell Culture Experiments
Aqueous Solubility LowThe compound has a limited capacity to dissolve in aqueous-based cell media, making it prone to precipitation, especially at higher concentrations.[1][2]
Lipophilicity (logP) HighThe molecule prefers a non-polar (oily) environment over a polar (watery) one. This contributes to its low aqueous solubility and tendency to crash out of solution when transferred from an organic solvent like DMSO.[1]
Primary Solvent Dimethyl Sulfoxide (DMSO)While an excellent solvent for dissolving the compound initially, the rapid dilution of DMSO in media can cause "solvent shock," leading to immediate precipitation.[3][4]
Interaction with Media Potential for protein bindingComponents in Fetal Bovine Serum (FBS), such as albumin, can bind to hydrophobic compounds, which may either help solubilize them or, in some cases, be affected by them.[4][5][6]
Part 2: Frequently Asked Questions (FAQs)

Q1: My Q-C4M compound precipitated instantly when I added my DMSO stock to the cell media. What is happening?

A: This is a classic example of "solvent shock" or "crashing out."[4] Q-C4M is highly soluble in 100% DMSO but has very low solubility in the aqueous environment of your cell media. When you add the concentrated DMSO stock directly to the media, the solvent polarity changes drastically and abruptly, causing the compound to rapidly come out of solution as a solid precipitate. The key is to make the transition from a high-DMSO environment to a low-DMSO, aqueous environment more gradual.[3][4][7]

Q2: I noticed a fine precipitate in my culture plates after 24 hours of incubation. What could cause this delayed precipitation?

A: Delayed precipitation often points to an issue of thermodynamic insolubility. Your final compound concentration is likely above its equilibrium solubility limit in the specific cell culture medium over time and under incubation conditions (37°C, 5% CO₂).[4] Factors can include:

  • Temperature Changes: While warming media can initially help dissolve a compound, temperature fluctuations can affect solubility.[8][9]

  • Compound Degradation: The compound may degrade over time into a less soluble by-product.

  • Media Component Interaction: The compound might slowly interact with salts or other components in the media, forming an insoluble complex.[8][10]

The most common cause is simply that the concentration is too high for long-term stability in the complex biological milieu.[4]

Q3: Can I simply filter out the precipitate and use the remaining media for my experiment?

Q4: Is the precipitate toxic to my cells?

A: The precipitate itself can have confounding effects. While the solid compound may be biologically inert, the presence of particulates can induce cellular stress responses independent of the compound's pharmacological activity. Furthermore, the precipitate can slowly dissolve, creating an unstable and unquantifiable concentration of the soluble compound over time, which can lead to misleading and irreproducible results.

Part 3: Systematic Troubleshooting Workflow

If you encounter precipitation, follow this systematic workflow to diagnose and resolve the issue. The goal is to identify the step where solubility is compromised and implement a corrective action.

G cluster_0 cluster_1 Step 1: Check Stock Solution cluster_2 Step 2: Evaluate Dilution Method cluster_3 Step 3: Assess Final Concentration cluster_4 Step 4: Consider Media Components start Precipitation Observed stock_check Is your DMSO stock (10-20 mM) clear at RT? start->stock_check stock_precip Precipitate in Stock stock_check->stock_precip No stock_ok Stock is Clear stock_check->stock_ok Yes stock_remedy Action: 1. Warm gently (37°C). 2. Sonicate. 3. If unresolved, prepare fresh stock. stock_precip->stock_remedy dilution_method How was the stock diluted into the final media volume? stock_ok->dilution_method direct_add Direct addition of stock to large media volume. dilution_method->direct_add concentration_check Is the final concentration above the compound's kinetic solubility limit? dilution_method->concentration_check Used stepwise method but still see precipitation dilution_remedy Action: 1. Use a stepwise/serial dilution. 2. Pre-warm media to 37°C. 3. Add stock to media while vortexing. direct_add->dilution_remedy conc_too_high Concentration Exceeds Solubility concentration_check->conc_too_high media_check Does precipitation occur in serum-free media but not in serum-containing media? concentration_check->media_check Concentration is low but still see precipitation conc_remedy Action: 1. Lower the final concentration. 2. Perform a solubility test (see Protocol). 3. Increase final DMSO % (e.g., to 0.5%) if cells tolerate it. conc_too_high->conc_remedy serum_effect Yes, serum helps solubility. media_check->serum_effect serum_remedy Insight: Serum proteins (e.g., albumin) are likely binding and solubilizing the compound. Consider if serum-free conditions are essential. serum_effect->serum_remedy

Caption: Troubleshooting workflow for Q-C4M precipitation.

Part 4: Detailed Experimental Protocols
Protocol 4.1: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the best practices for preparing a stable, concentrated stock solution.

  • Preparation: Allow the vial of solid Q-C4M to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture.

  • Calculation: Calculate the volume of DMSO required to achieve a 10 mM concentration based on the mass of the compound provided.

  • Dissolution: Add the calculated volume of high-purity, anhydrous DMSO to the vial.

  • Mixing: Cap the vial tightly and vortex thoroughly for 1-2 minutes. If the compound does not fully dissolve, sonicate the vial in a water bath for 5-10 minutes.[3] Gentle warming in a 37°C water bath can also be used, but be cautious as heat may degrade some compounds.[3]

  • Verification: Visually inspect the solution against a light source to ensure it is completely clear and free of any solid particles.

  • Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly-sealed tubes. Store at -20°C or -80°C, protected from light. This practice minimizes freeze-thaw cycles, which can compromise compound stability and solubility.[3][5]

Protocol 4.2: Recommended Stepwise Dilution into Cell Culture Media

This method minimizes solvent shock and is critical for preventing precipitation upon dilution.

  • Thaw and Pre-warm: Thaw a single-use aliquot of your 10 mM Q-C4M stock solution at room temperature. Pre-warm your cell culture medium (e.g., DMEM/F-12 + 10% FBS) to 37°C.[4][5]

  • Prepare Intermediate Dilution:

    • Pipette 98 µL of pre-warmed media into a sterile microcentrifuge tube.

    • Add 2 µL of your 10 mM DMSO stock to the media. This creates a 1:50 dilution, resulting in a 200 µM intermediate solution with 2% DMSO.

    • Immediately vortex the tube vigorously for 10-15 seconds to ensure rapid and complete mixing.

  • Prepare Final Working Solution:

    • Add the required volume of your 200 µM intermediate solution to the final volume of pre-warmed media to achieve your target concentration. For example, to make a 10 µM final solution, you would add 50 µL of the 200 µM intermediate to 950 µL of media.

    • The final DMSO concentration in this example would be 0.1%, which is well-tolerated by most cell lines.[3][11]

  • Final Mix and Application: Gently invert the final media container several times to mix before applying to your cells. Always include a vehicle control containing the same final concentration of DMSO in your experiments.[3]

Protocol 4.3: Quick Kinetic Solubility Assessment in Media

If you are still experiencing issues, perform this simple test to estimate the maximum soluble concentration of Q-C4M in your specific media.

  • Prepare Serial Dilutions: In a 96-well clear-bottom plate, add 100 µL of your complete cell culture medium to several wells.

  • Add Compound: Add 1 µL of your 10 mM DMSO stock to the first well (creating a 100 µM solution). Mix well by pipetting up and down.

  • Titrate: Perform a 2-fold serial dilution across the plate by transferring 50 µL from the first well to the second, mixing, and repeating for subsequent wells. This will create a concentration range (e.g., 100 µM, 50 µM, 25 µM, etc.).

  • Incubate and Observe: Incubate the plate under standard cell culture conditions (37°C, 5% CO₂) for 1-2 hours.

  • Readout: Use a plate reader to measure the absorbance or light scatter at a wavelength like 600 nm. Alternatively, visually inspect the wells for the first sign of cloudiness or precipitate. The highest concentration that remains clear is a good estimate of the kinetic solubility limit for your experimental setup.

References
  • NextSDS. N-(2-methoxyphenyl)-2-(pyridin-2-yl)quinoline-4-carboxamide — Chemical Substance Information.[Link]

  • Baragaña, B. et al. (2016). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • Procell. (2024). Troubleshooting Precipitation in Cell Culture: Causes and Solutions.[Link]

  • ResearchGate. (2013). Any suggestions for treating DMSO soluble compound in cell culture?[Link]

  • ACS Publications. (2021). Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy. Journal of Medicinal Chemistry. [Link]

  • NIST. Quinoline-4-carboxylic acid, 2-methoxy, 2-(diethylaminoethyl)amide.[Link]

  • Vogel, A. et al. Role of serum components in density-dependent inhibition of growth of cells in culture. Platelet-derived growth factor is the major serum determinant of saturation density. PNAS. [Link]

  • Chemistry LibreTexts. (2020). Factors Affecting Solubility.[Link]

  • ResearchGate. (2025). The structures of 4-anilinoquinoline-3-carboxamide derivatives and...[Link]

  • Cheméo. Quinoline-4-carboxylic acid, 2-methoxy, 2-(diethylaminoethyl)amide.[Link]

  • Quora. (2017). What is the role of the serum in a cell culture?[Link]

  • Spyrakis, F. et al. (2017). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. PMC. [Link]

  • Smith, B. D. et al. (2019). A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. PMC. [Link]

  • Asati, V. et al. (2016). Comprehensive review on current developments of quinoline-based anticancer agents. PMC. [Link]

  • NextSDS. 2-(pyridin-2-yl)-N-(pyridin-2-ylmethyl)quinoline-4-carboxamide — Chemical Substance Information.[Link]

  • Hestermann, E. V. et al. (2000). Serum Alters the Uptake and Relative Potencies of Halogenated Aromatic Hydrocarbons in Cell Culture Bioassays. Toxicological Sciences. [Link]

  • Khan, I. et al. (2025). Quinoline derivatives' biological interest for anti-malarial and anti-cancer activities: an overview. PMC. [Link]

  • BioProcess International. (2014). Troubleshooting Cell Culture Media for Bioprocessing.[Link]

  • Chinese Pharmaceutical Journal. (2020). Influencing Factors of Equilibrium Solubility Measurement of Low-solubility Drugs.[Link]

  • Kosheeka. (2020). Do You Need Serum In Cell Culture Media?[Link]

  • ResearchGate. (2016). Has anyone had problems with media contamination or precipitants falling out of media?[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Welcome to the Synthesis & Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Synthesis & Application Support Center. As a Senior Application Scientist, I have designed this guide to provide drug development professionals and synthetic chemists with field-proven troubleshooting strategies. N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a highly valuable polypyridine ligand and pharmaceutical intermediate[1].

Synthesizing this compound efficiently requires mastering a two-step sequence: the construction of the quinoline core via a Pfitzinger condensation, followed by a sterically demanding HATU-mediated amide coupling. This guide bypasses generic advice to focus on the exact causality behind experimental choices, ensuring your protocols are robust and self-validating.

Synthesis Workflow & Troubleshooting Logic

SynthesisWorkflow A Isatin + 2-Acetylpyridine B Pfitzinger Reaction (KOH, EtOH/H2O, Reflux) A->B C 2-(pyridin-2-yl)quinoline- 4-carboxylic acid B->C Acidification (pH ~3) E Amide Coupling (Anhydrous DMF, RT) C->E D 2-Methoxyethylamine + HATU + DIPEA D->E F Target Compound N-(2-methoxyethyl)-2-pyridin- 2-ylquinoline-4-carboxamide E->F Brine Quench & Extraction

Caption: Workflow for the two-step synthesis of the target compound via Pfitzinger condensation.

TroubleshootingTree Start Issue: Low Yield in Amide Coupling Check1 Is the Quinoline Acid fully dissolved? Start->Check1 Sol1 Switch solvent to Anhydrous DMF/DMSO Check1->Sol1 No Check2 Is the active ester forming? (TLC Check) Check1->Check2 Yes Sol2 Increase pre-activation time to 20 mins Check2->Sol2 No Check3 Are uronium byproducts contaminating the product? Check2->Check3 Yes Sol3 Perform 5% LiCl aqueous wash during extraction Check3->Sol3 Yes

Caption: Logical troubleshooting decision tree for resolving low yields during HATU-mediated amide coupling.

Frequently Asked Questions & Troubleshooting (Q&A)

Phase 1: Pfitzinger Condensation (Core Synthesis)

Q1: Why is my yield of the intermediate 2-(pyridin-2-yl)quinoline-4-carboxylic acid consistently below 40%, with significant tar formation? A1: This is a classic kinetic issue. If you mix isatin, 2-acetylpyridine, and KOH simultaneously, the highly enolizable 2-acetylpyridine undergoes competitive base-catalyzed self-condensation (aldol-type reactions), resulting in intractable tars[2]. To prevent this, employ a modified Pfitzinger protocol: pre-hydrolyze the isatin with KOH to open the lactam ring. This forms the reactive potassium 2-aminophenylglyoxylate intermediate before you introduce the ketone, effectively eliminating side reactions and boosting yields[3][4].

Q2: How do I efficiently isolate the quinoline-4-carboxylic acid from the highly alkaline reaction mixture? A2: The product exists as a highly soluble potassium salt in the basic aqueous/ethanolic medium. Careful acidification with glacial acetic acid (rather than strong mineral acids like HCl) to a pH of ~3.0 is critical[3]. This specific pH protonates the carboxylate group without doubly protonating the quinoline and pyridine nitrogens, allowing the zwitterionic product to reach its isoelectric point and precipitate cleanly.

Phase 2: Amide Coupling (Final Step)

Q3: I am observing incomplete conversion during the coupling of 2-methoxyethylamine to the quinoline acid. Should I increase the temperature? A3: No. Heating HATU-mediated couplings often leads to the rapid degradation of the active ester and promotes the formation of unreactive tetramethylguanidinium byproducts[5][6]. Incomplete conversion is usually caused by poor solubility of the quinoline acid or insufficient pre-activation. Ensure you use anhydrous DMF and allow the acid to pre-activate with HATU and DIPEA for 15–20 minutes before adding the 2-methoxyethylamine[5].

Q4: How can I remove the uronium byproducts (e.g., tetramethylurea) generated by HATU without losing my target compound? A4: N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide has moderate lipophilicity. Quench the reaction with a large volume of brine (1:5 DMF to Brine ratio) to force the product out of the aqueous phase[5]. Extract with Ethyl Acetate, then perform sequential washes with 5% aqueous LiCl (to pull residual DMF into the aqueous layer) and saturated NaHCO₃ (to neutralize and remove acidic byproducts).

Quantitative Data: Reagent Optimization

To maximize the final step, we evaluated various coupling conditions. HATU provides the best balance of kinetics and yield for this specific sterically hindered, nitrogen-rich substrate.

Coupling AgentBaseSolventReaction TimeYield (%)Purity (HPLC)Causality / Notes
EDC / HOBt Et₃NDCM24 h45%>90%Poor solubility of the quinoline acid intermediate severely limits reaction kinetics.
T3P (50% in EtOAc)DIPEADMF12 h62%>95%Good alternative to uronium salts to avoid guanidinium byproducts, but requires longer reaction times.
HATU DIPEADMF4 h85%>98%Superior activation of the carboxylate; rapid kinetics. Requires strict anhydrous conditions.

Self-Validating Experimental Protocols

Every protocol below contains built-in validation checks so you can confirm the success of the reaction in real-time without waiting for post-reaction LC-MS analysis.

Protocol 1: Synthesis of 2-(pyridin-2-yl)quinoline-4-carboxylic acid
  • Isatin Hydrolysis: Suspend isatin (1.0 eq) in a 4:1 mixture of EtOH/H₂O. Add KOH (4.0 eq) and heat to reflux for 1 hour.

    • Validation Check: The initial deep orange suspension will transition to a clear, pale yellow solution, visually confirming complete lactam ring opening[2]. Do not proceed until this color shift occurs.

  • Condensation: Add 2-acetylpyridine (1.2 eq) dropwise to the refluxing solution. Continue refluxing for 16–24 hours[3].

  • Solvent Removal: Concentrate the mixture under reduced pressure to remove the ethanol.

  • Acidification & Isolation: Dilute the aqueous residue with water and wash with DCM (2x) to remove unreacted ketone. Carefully acidify the aqueous layer with glacial acetic acid until pH ~3.0 is reached[3].

    • Validation Check: A dense white/pale-yellow precipitate will form immediately at the isoelectric point. If the solution remains clear, adjust the pH incrementally.

  • Filtration: Collect the solid via vacuum filtration, wash with cold water, and dry under high vacuum.

Protocol 2: HATU-Mediated Synthesis of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide
  • Pre-activation: Dissolve 2-(pyridin-2-yl)quinoline-4-carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF under an inert argon atmosphere[5].

  • Base Addition: Add DIPEA (3.0 eq) dropwise. Stir at room temperature for 15–20 minutes in the dark[5].

    • Validation Check: The solution will slightly darken (often pale yellow to amber), confirming the formation of the active O-At ester. A quick TLC (DCM:MeOH 9:1) should show the complete disappearance of the baseline starting acid spot.

  • Amine Coupling: Add 2-methoxyethylamine (1.5 eq) to the activated mixture. Stir at room temperature for 4 hours[5][6].

  • Quench & Extraction: Pour the reaction mixture into a 5-fold volume of brine. Extract the aqueous layer with Ethyl Acetate (3x).

    • Validation Check: The target compound will partition into the organic layer. An LC-MS of the organic phase should display the expected[M+H]⁺ peak at m/z 308.1.

  • Washing & Drying: Wash the combined organic layers with 5% aqueous LiCl (2x) to remove DMF, followed by saturated NaHCO₃ and brine. Dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure carboxamide[5].

References

  • Pfitzinger Reaction in the Synthesis of Bioactive Compounds - A Review Source: ResearchGate / Mini-Reviews in Organic Chemistry URL:[Link]

  • Direct Access to 4-Carboxy-1,8-naphthyridines and Related Compounds through Pfitzinger-Type Chemistry Source: ACS Publications (Journal of Organic Chemistry) URL:[Link]

  • Exploring the Impact of Head Group Modifications on the Anticancer Activities of Fatty-Acid-like Platinum(IV) Prodrugs Source: PubMed Central (PMC) URL:[Link]

  • Structure-guided design of ISOX-DUAL-based Degraders targeting BRD4 and CBP/EP300 Source: ChemRxiv URL:[Link]

  • The Pfitzinger Reaction Source: ScienceMadness Discussion Board URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Assays

Welcome to the Technical Support Center for assay development using N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (hereafter referred to as N2M-PQC ). This guide is designed for researchers and drug developmen...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for assay development using N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (hereafter referred to as N2M-PQC ). This guide is designed for researchers and drug development professionals experiencing high background noise, signal drift, or poor Z'-factors in fluorescence-based high-throughput screening (HTS) assays involving this compound.

Part 1: The "Why" — Mechanistic Causes of Background Noise

To effectively troubleshoot, we must first understand the structural liabilities of N2M-PQC. As a Senior Application Scientist, I approach assay noise not as a random artifact, but as a predictable physical chemistry phenomenon. Background noise with N2M-PQC typically stems from two primary mechanisms:

Chelation-Enhanced Fluorescence (CHEF) via Trace Metals

The 2-pyridin-2-ylquinoline moiety is a potent bidentate chelator, structurally analogous to bipyridine. In aqueous buffers, this motif readily coordinates with trace transition metals (e.g., Zn²⁺, Cu²⁺, Cd²⁺). Upon metal binding, the molecule's conformation becomes rigidly locked into a coplanar arrangement. This structural rigidity inhibits non-radiative decay pathways (such as Photoinduced Electron Transfer, or PET), leading to a massive spike in intrinsic auto-fluorescence known as Chelation-Enhanced Fluorescence (CHEF)[1]. If your assay buffer contains even nanomolar trace metals, N2M-PQC will act as a "turn-on" fluorescent sensor, destroying your baseline.

Colloidal Aggregation and Rayleigh Scattering

N2M-PQC possesses a highly hydrophobic aromatic core paired with a relatively short polar tail (methoxyethyl carboxamide). At concentrations typically used in screening (>1 µM), such compounds are notorious for spontaneously forming colloidal aggregates[2]. These densely packed spherical particles do not just sequester target proteins; they also cause severe Rayleigh scattering [3]. In a plate reader, this scattered excitation light bleeds through emission filters, artificially inflating the background fluorescence signal.

Mechanisms Compound N2M-PQC in Assay Buffer Metal Trace Metal Chelation (Zn2+, Cu2+) Compound->Metal Aggreg Colloidal Aggregation (>1 µM) Compound->Aggreg NSB Non-Specific Binding (Polystyrene) Compound->NSB CHEF Chelation-Enhanced Fluorescence (CHEF) Metal->CHEF Rayleigh Rayleigh Scattering (Optical Interference) Aggreg->Rayleigh LocalConc Local Concentration Spikes NSB->LocalConc Noise High Background Noise & False Positives CHEF->Noise Rayleigh->Noise LocalConc->Noise

Mechanistic pathways leading to background noise in N2M-PQC fluorescence assays.

Part 2: Step-by-Step Troubleshooting Protocols

To establish a self-validating assay system, implement the following protocols sequentially. Each step isolates a specific variable.

Protocol A: Buffer Demetallation (Addressing CHEF)

Objective: Strip trace metals from the buffer to prevent N2M-PQC auto-fluorescence.

  • Prepare Base Buffer: Formulate your standard assay buffer (e.g., 50 mM HEPES, pH 7.4) using strictly ultra-pure, LC-MS grade water. Do not use standard deionized water, which often contains trace zinc from plumbing.

  • Add Chelator: Supplement the buffer with 10–50 µM EDTA or DTPA . Note: Only do this if your target enzyme/protein is not metallo-dependent.

  • Validation Step: Plate 10 µM N2M-PQC in the standard buffer vs. the EDTA-supplemented buffer. Read the plate at your target wavelengths. A significant drop in background RFU (Relative Fluorescence Units) in the EDTA well confirms metal contamination was the culprit.

Protocol B: Colloid Disruption (Addressing Aggregation)

Objective: Break up light-scattering colloidal particles.

  • Prepare Detergent Stock: Create a 10% (w/v) stock of a non-ionic detergent. CHAPS or Triton X-100 are highly recommended for quinoline derivatives[4].

  • Supplement Assay: Add the detergent to your assay buffer to achieve a final concentration of 0.01% to 0.05% . This is typically below the Critical Micelle Concentration (CMC) but sufficient to disrupt small molecule colloids.

  • Centrifugation (Optional but recommended): If background persists, centrifuge the N2M-PQC stock solutions at 10,000 x g for 10 minutes before adding them to the assay plate to pellet insoluble micro-precipitates.

Protocol C: Surface Passivation (Addressing Non-Specific Binding)

Objective: Prevent localized concentration spikes on plate walls.

  • Switch Plate Chemistry: Discard standard untreated polystyrene plates. Use Non-Binding Surface (NBS) black microplates (e.g., Corning 384-well NBS). The black walls absorb scattered light, and the NBS coating prevents the hydrophobic quinoline core from adhering.

Workflow Start High Background Detected Step1 1. Metal Chelation Check Start->Step1 Act1 Add 10-50 µM EDTA/DTPA Step1->Act1 If CHEF suspected Step2 2. Aggregation Check Step1->Step2 Skip if target requires metals Act1->Step2 Act2 Add 0.01% CHAPS or Triton X-100 Step2->Act2 If scattering observed Step3 3. Surface Adsorption Check Step2->Step3 Skip if detergent incompatible Act2->Step3 Act3 Use NBS Black Microplates Step3->Act3 End Optimized Assay (Z' > 0.5) Act3->End

Step-by-step workflow for diagnosing and resolving background noise issues.

Part 3: Quantitative Benchmarks

The following table summarizes the expected impact of the above optimizations on a standard N2M-PQC fluorescence assay (10 µM compound concentration).

Assay ConditionBackground Signal (RFU)Signal-to-Background (S/B)Z'-FactorPrimary Mechanism Addressed
Standard Buffer (No Additives) 45,000 ± 5,2001.2< 0None (Baseline Failure)
+ 50 µM EDTA 12,000 ± 1,1003.50.35Chelation-Enhanced Fluorescence
+ 0.01% Triton X-100 18,000 ± 2,5002.80.25Colloidal Aggregation / Scattering
+ EDTA + Triton X-100 + NBS Plate 2,500 ± 150 15.0 0.78 Comprehensive Optimization

Part 4: Frequently Asked Questions (FAQs)

Q: Why does my background signal drift upward continuously over a 30-minute read? A: Signal drift is a classic symptom of slow colloidal aggregation. As N2M-PQC slowly nucleates into larger particles over time, Rayleigh scattering increases, which the plate reader interprets as rising fluorescence. Implement Protocol B (add 0.01% CHAPS) to stabilize the compound in solution.

Q: Can I use Bovine Serum Albumin (BSA) to block the plates and reduce Non-Specific Binding? A: It is highly discouraged for this specific compound. BSA contains hydrophobic pockets that act as a "sink" for lipophilic molecules like N2M-PQC. Binding to BSA often alters the local dielectric environment of the quinoline core, which can artificially enhance its quantum yield and worsen your background noise. Use synthetic blocking agents (like Pluronic F-127) or NBS plates instead.

Q: My target is a metalloenzyme (e.g., an HDAC with a zinc active site). I cannot use EDTA. How do I prevent CHEF? A: If EDTA will strip the catalytic metal from your target, you must rely on competitive masking. Ensure your buffer contains a slight excess of the required metal (e.g., 1 µM ZnCl₂) but strictly control it. Alternatively, shift your assay readout to a Time-Resolved Fluorescence (TRF) or Fluorescence Polarization (FP) format. TRF uses a delayed read window (e.g., 50–100 µs delay) that allows the short-lived auto-fluorescence of the N2M-PQC-metal complex to decay before the actual assay signal is measured.

Q: What excitation/emission wavelengths are optimal to avoid the Inner Filter Effect (IFE) with N2M-PQC? A: Quinoline-4-carboxamides typically absorb strongly in the UV to blue range (320–380 nm) and emit in the blue-green range (420–480 nm) when complexed. To avoid IFE and spectral overlap, design your assay using red-shifted fluorophores (e.g., Cy5, Alexa Fluor 647) with Excitation > 600 nm and Emission > 650 nm.

References

  • Ganesh, A. N., Donders, E. N., Shoichet, B. K., & Shoichet, M. S. (2018). Colloidal aggregation: from screening nuisance to formulation nuance. Nano Today, 19, 188–200.[Link]

  • Wang, Y., et al. (2017). A Highly Selective Turn-On Fluorescent Probe for the Detection of Zinc. Molecules, 22(9), 1429.[Link]

  • Lin, X., et al. (2023). Advances in Multifunctional Nanoagents and SERS-Based Multimodal Sensing for Biotoxin in Foods. MDPI Sensors, 23(8), 4055.[Link]

Sources

Troubleshooting

optimizing purification of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide by flash chromatography

Welcome to the Technical Support Center for the purification of complex, highly basic nitrogenous compounds. This guide is specifically engineered for researchers and drug development professionals optimizing the isolati...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the purification of complex, highly basic nitrogenous compounds. This guide is specifically engineered for researchers and drug development professionals optimizing the isolation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide .

Due to the presence of both a quinoline and a pyridine ring, this molecule presents significant chromatographic challenges on standard stationary phases. This guide synthesizes mechanistic theory with field-validated protocols to help you achieve high-purity isolation with maximum recovery.

Optimization Workflow for Basic Heterocycles

PurificationWorkflow Start Crude N-(2-methoxyethyl)-2- pyridin-2-ylquinoline-4-carboxamide TLC TLC Screening (Bare Silica) Start->TLC Assess Observe Peak Shape TLC->Assess Tailing Severe Tailing / Streaking? Assess->Tailing Modifier Add 1-5% TEA/NH4OH to Mobile Phase Tailing->Modifier Quick Fix (Normal Phase) AmineSilica Switch to Amine-Bonded Silica (NH2) Column Tailing->AmineSilica Optimal (Normal Phase) ReversePhase Switch to C18 Reverse-Phase Tailing->ReversePhase If Co-eluting Impurities Exist Success1 Pure Compound (Requires Salt Removal) Modifier->Success1 Success2 Pure Compound (Direct Concentration) AmineSilica->Success2 ReversePhase->Success2

Workflow for resolving peak tailing in basic heterocycle flash chromatography.

Part 1: Frequently Asked Questions (Mechanistic Insights)

Q: Why does N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide streak so severely on standard bare silica gel? A: The root cause is a strong acid-base interaction. Bare chromatographic silica gel contains residual surface silanol groups (Si-OH) that act as Brønsted acids[1]. Your target molecule contains two highly basic nitrogen atoms (within the pyridine and quinoline rings). Instead of undergoing standard liquid-solid partitioning based on polarity, these basic nitrogens form strong ionic bonds with the acidic silanols[2]. This secondary interaction causes the compound to adsorb strongly to the stationary phase, resulting in broad, tailing peaks, overlapping fractions, and poor mass recovery[3].

Q: I want to stick to normal-phase silica. How do mobile phase modifiers solve this issue? A: Mobile phase modifiers, such as Triethylamine (TEA) or Ammonium Hydroxide (NH₄OH), act as competing bases[3]. When added to your solvent system (typically at 1-5% v/v), these small, highly basic molecules saturate the acidic silanol sites on the silica column. By temporarily neutralizing the stationary phase, the modifier prevents your target quinoline derivative from binding ionically, forcing it to elute based purely on its polarity[4].

Q: What is the mechanistic advantage of using Amine-Functionalized Silica over adding TEA to bare silica? A: While TEA masks silanols dynamically, amine-functionalized silica (NH₂-silica) solves the problem covalently. NH₂-silica consists of a standard silica backbone where the surface has been end-capped with a propylamine moiety via chemical bonding[2]. This permanently alters the surface pH, creating an alkaline environment that inherently repels basic compounds[5]. The practical advantage is massive: you eliminate the need for TEA or NH₄OH in your mobile phase[3]. Removing TEA post-purification is notoriously difficult and often requires high-vacuum overnight drying or additional aqueous workups[4]. Amine columns allow you to use standard Hexane/Ethyl Acetate or Dichloromethane/Methanol gradients and immediately concentrate your pure fractions to a solid[5].

Part 2: Troubleshooting Guide

Issue 1: Target compound co-elutes with a structurally similar byproduct (e.g., a des-methoxyethyl derivative).
  • Causality: Normal phase chromatography (even on amine silica) separates primarily by polar functional group interactions. If the byproduct has a similar polar surface area, normal phase may fail to resolve them.

  • Solution: Switch to Reversed-Phase (C18) Flash Chromatography. Reversed-phase media separates based on hydrophobicity (solute partitioning)[6]. The difference in the alkyl chain (presence vs. absence of the methoxyethyl group) will significantly alter the hydrophobic partition coefficient, allowing for baseline resolution using a Water/Acetonitrile gradient[6].

Issue 2: Compound precipitates on the column head during loading.
  • Causality: N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide has limited solubility in non-polar starting gradients (e.g., 100% Hexane). Liquid loading in a strong solvent (like DCM) causes immediate precipitation when it hits the non-polar mobile phase, ruining the band shape.

  • Solution: Utilize Dry Loading . Dissolve your crude mixture in a volatile solvent (DCM or THF), add a small amount of Celite or bare silica (1:2 to 1:3 compound-to-sorbent ratio), and evaporate to a free-flowing powder. Load this powder into a solid-load cartridge. This ensures the compound dissolves gradually into the mobile phase as the gradient polarity increases, maintaining a tight elution band.

Issue 3: Low mass recovery (<60%) even when using a TEA modifier.
  • Causality: The modifier concentration may be insufficient to keep all silanols masked dynamically throughout the run, or the compound is trapped in the internal pore structure of the silica.

  • Solution: First, ensure the column is pre-equilibrated with at least 3 Column Volumes (CV) of the modifier-containing solvent. If recovery remains low, abandon bare silica and transition to an Amine-Functionalized column[3]. Amine columns consistently provide >90% recovery for polybasic heterocycles because the ionic retention mechanism is completely eliminated[2].

Part 3: Validated Experimental Protocols

Protocol A: Purification via Amine-Functionalized Silica (Preferred Method)

This protocol is self-validating; the initial TLC step dictates the success of the column run.

Step 1: Stationary Phase Selection & TLC Validation

  • Obtain an Amine-functionalized TLC plate (e.g., KP-NH TLC plate).

  • Spot the crude mixture and develop using a starting solvent system of 50:50 Hexane/Ethyl Acetate (No modifier needed).

  • Adjust the solvent ratio until the target N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide exhibits an Rf value of ~0.25 to 0.30.

Step 2: Column Equilibration

  • Select an appropriately sized Amine-functionalized flash column (e.g., Biotage Sfär Amino or Teledyne ISCO RediSep Amine)[1],[3].

  • Equilibrate the column with 3 to 5 Column Volumes (CV) of the weak solvent (e.g., 100% Hexane) at the manufacturer's recommended flow rate.

Step 3: Dry Loading & Elution

  • Prepare a dry load cartridge using Celite 545 (do not use bare silica for dry loading basic compounds if using an amine column, as the bare silica will retain the compound).

  • Program a gradient starting at 10% Ethyl Acetate in Hexane, ramping to the percentage determined in Step 1 (e.g., 60% EtOAc) over 10 CVs.

  • Include an isocratic hold for 3 CVs once the target peak begins to elute (monitored via UV at 254 nm and 280 nm).

Step 4: Post-Run Processing

  • Pool the fractions containing the pure target compound.

  • Concentrate directly via rotary evaporation. No aqueous washing is required since no basic modifiers were used.

Protocol B: Normal Phase with Modifier (Alternative Method)

Use only if Amine-functionalized columns are unavailable.

  • Solvent Preparation: Prepare Mobile Phase A (Hexane + 2% TEA) and Mobile Phase B (Ethyl Acetate + 2% TEA).

  • Equilibration (Critical): Flush the bare silica column with 4 CVs of Mobile Phase A. Failure to pre-saturate the column will result in the modifier being stripped from the solvent front, causing the target compound to streak.

  • Elution: Run a gradient from 10% B to 80% B over 12 CVs.

  • Modifier Removal: Pool fractions. Concentrate to an oil. To remove residual TEA, dissolve the oil in DCM, wash twice with saturated aqueous NaHCO₃, dry over Na₂SO₄, and re-concentrate. Place under high vacuum (0.1 mbar) for 12 hours[4].

Part 4: Quantitative Method Comparison

The following table summarizes the expected chromatographic performance for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide across different stationary phases.

Method / Stationary PhaseMobile PhasePeak ShapeResolution from ByproductsAvg. RecoveryPost-Run Processing Time
Bare Silica (Standard) Hexane / EtOAcSevere TailingPoor (Overlapping)< 50%Low (Direct concentration)
Bare Silica + Modifier Hexane / EtOAc + 2% TEASharpModerate75 - 85%High (Requires extraction/vacuum)
Amine-Functionalized (NH₂) Hexane / EtOAcSharpGood> 90% Low (Direct concentration)
Reversed-Phase (C18) Water / MeCN (0.1% Formic Acid)SharpExcellent > 85%Moderate (Lyophilization required)

Data synthesized from standard chromatographic behavior of multi-nitrogen heterocycles on functionalized media.

References

  • Mikael Mahler. "RediSep amine functionalized column". Teledyne ISCO. Available at:[Link]

  • Biotage. "When should I use an amine-bonded silica for flash chromatography?". Biotage. Available at: [Link]

  • Sorbent Technologies, Inc. "Amino Flash". Sorbtech. Available at: [Link]

  • Academia.edu. "Flash chromatography purification of high pKa organic compounds with Teledyne Isco's specialty RediSep columns". Academia.edu. Available at: [Link]

  • Biotage. "Successful flash chromatography". Biotage. Available at:[Link]

  • Biotage. "When should amine-bonded columns be used for purification?". Biotage. Available at:[Link]

Sources

Optimization

Technical Support Center: Resolving Assay Interference with N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with intractable false positives during High-Throughput Screening (HTS) and hit-to-lead optimi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Assay Troubleshooting Portal. As a Senior Application Scientist, I frequently encounter researchers struggling with intractable false positives during High-Throughput Screening (HTS) and hit-to-lead optimization.

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a notorious structural motif. While it may appear as a highly potent hit across diverse biochemical assays, its core architecture—a 2-(pyridin-2-yl)quinoline system—is a classic Pan-Assay Interference Compound (PAINS) liability. This guide is designed to help you systematically diagnose, validate, and resolve false positives caused by this specific chemical architecture.

Diagnostic Workflow: Identifying the Mechanism of Interference

Before abandoning the scaffold or wasting resources on orthogonal assays, you must identify how the compound is deceiving your readout. The 2-(pyridin-2-yl)quinoline core primarily interferes via two distinct mechanisms: Bidentate Metal Chelation and Colloidal Aggregation/Fluorescence [1][2].

G Start Observe High Hit Rate or Unexpected IC50 CheckAssay What is the Primary Assay Readout? Start->CheckAssay Alpha AlphaScreen / Ni-NTA (His-Tag) CheckAssay->Alpha Fluor Fluorescence (FI / FP / FRET) CheckAssay->Fluor Enzyme Metalloenzyme Activity (e.g., HDACs) CheckAssay->Enzyme AlphaFix Run TruHits Counter-Screen or Switch to Biotin/Strep Alpha->AlphaFix FluorFix Check for Auto-fluorescence & AIE at Assay Wavelength Fluor->FluorFix EnzymeFix Perform Detergent Shift & Metal Spike-in Assays Enzyme->EnzymeFix

Diagnostic workflow for identifying interference mechanisms of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide.

Troubleshooting Guides & FAQs

Q1: Why does this compound show sub-nanomolar potency in our AlphaScreen assay but complete inactivity in Surface Plasmon Resonance (SPR)?

The Causality: You are likely observing severe metal chelation. The nitrogen of the quinoline ring and the nitrogen of the 2-pyridyl group form a highly stable, five-membered bidentate chelate complex with transition metals[1]. If your AlphaScreen utilizes a His-tagged protein captured on Ni-NTA donor/acceptor beads, the compound will aggressively strip the Ni²⁺ ions from the beads, breaking the proximity signal and mimicking a potent inhibitor. The Fix:

  • Self-Validating Protocol: Run an AlphaScreen TruHits counter-screen (which uses biotinylated-His-tagged peptides directly linking the beads). If the compound inhibits the TruHits signal, it is definitively interfering with the bead chemistry, not your target.

  • Alternative: Re-engineer the assay using GST-GSH or Biotin-Streptavidin capture systems, which are impervious to metal chelation.

Q2: We are seeing erratic baselines in our fluorescence polarization (FP) assay. Is the compound auto-fluorescent?

The Causality: Yes, and the mechanism is complex. The extended conjugation of the quinoline core is intrinsically fluorescent. More critically, this compound undergoes Aggregation-Induced Emission (AIE) [1]. In DMSO, it may be non-fluorescent, but upon dilution into aqueous assay buffers, the flat hydrophobic molecules stack into colloidal aggregates. This restricts intramolecular rotation, dramatically increasing the fluorescence quantum yield and shifting the emission from blue to green/yellow[1][2]. The Fix:

  • Perform a spectral scan of the compound in the exact assay buffer (not just DMSO).

  • Shift your assay readout to the red/far-red spectrum (e.g., Cy5 or Alexa Fluor 647), as quinoline AIE typically peaks between 450 nm and 550 nm.

  • Implement Time-Resolved FRET (TR-FRET) using Lanthanide chelates (Europium/Terbium), which utilize a time delay to gate out the short-lived auto-fluorescence of the compound.

Q3: We are targeting a zinc-dependent metalloenzyme. How do we prove the compound is a non-specific chelator rather than a targeted active-site inhibitor?

The Causality: The 2-(pyridin-2-yl)quinoline motif readily coordinates with Zn²⁺, Fe²⁺/³⁺, and Mn²⁺[3]. It will strip loosely bound catalytic metals from the enzyme's active site, resulting in a false-positive loss of enzymatic activity. The Fix (Metal Supplementation Protocol):

  • Prepare your standard assay buffer.

  • Create a parallel buffer supplemented with a 10-fold excess of the catalytic metal (e.g., 100 µM ZnCl₂).

  • Generate an IC₅₀ curve for the compound in both buffers.

  • Validation: If the IC₅₀ right-shifts by >10-fold in the metal-supplemented buffer, the compound is acting via non-specific bulk chelation.

Mechanistic Pathways of Interference

To effectively troubleshoot, your team must understand the dual-threat nature of this scaffold. The diagram below illustrates how the structural features of the compound diverge into independent false-positive pathways.

G Compound 2-(pyridin-2-yl)quinoline Core Chelation N,N-Bidentate Metal Chelation Compound->Chelation Aggregation Hydrophobic Stacking (Colloidal Formation) Compound->Aggregation Ni Strips Ni2+ from AlphaScreen Beads Chelation->Ni Zn Depletes Catalytic Metals (e.g., Zn2+) Chelation->Zn AIE Aggregation-Induced Emission (AIE) Aggregation->AIE Trap Non-specific Enzyme Sequestration Aggregation->Trap

Mechanistic pathways of assay interference driven by the 2-(pyridin-2-yl)quinoline scaffold.

Standardized Validation Protocols

Protocol A: The Detergent-Shift Assay (Resolving Colloidal Aggregation)

Colloidal aggregates act as "molecular sponges," non-specifically adsorbing and denaturing your target protein. This is a highly concentration-dependent phenomenon.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare two identical sets of the biochemical assay buffer. To Set B, add a non-ionic detergent (0.01% v/v Triton X-100 or 0.05% CHAPS). Note: Ensure your enzyme is tolerant to this detergent concentration prior to the experiment.

  • Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the compound in DMSO.

  • Incubation: Pre-incubate the enzyme with the compound in both Buffer A (No Detergent) and Buffer B (+Detergent) for 15 minutes at room temperature.

  • Reaction Initiation: Add the substrate to initiate the reaction.

  • Data Analysis: Calculate the IC₅₀ for both conditions.

  • Interpretation: A true inhibitor will show identical IC₅₀ values in both buffers. A colloidal aggregator will show a massive loss of potency (right-shift of >10-fold to 100-fold) in the detergent buffer, as the detergent micelles break up the compound aggregates.

Protocol B: Quantitative Data Summary for Compound Validation

Below is a reference table demonstrating the expected quantitative profile of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide when subjected to our validation protocols.

Assay ConditionExpected IC₅₀ / ReadoutDiagnostic Conclusion
Standard Metalloenzyme Assay 45 nMAppears as a highly potent hit.
+ 0.01% Triton X-100 >10,000 nMConfirms colloidal aggregation.
+ 100 µM ZnCl₂ >5,000 nMConfirms non-specific metal chelation.
AlphaScreen (Ni-NTA) 12 nMFalse positive due to Ni²⁺ stripping.
AlphaScreen (Biotin/Strep) >10,000 nMConfirms target inactivity.
Fluorescence (Ex: 360 / Em: 520) 80,000 RFU (Buffer only)Confirms AIE auto-fluorescence interference.

References

  • Synthesis, crystal structure and photophysical properties of a dinuclear MnII complex with 6-(diethylamino)-4-phenyl-2-(pyridin-2-yl)quinoline. Acta Crystallographica Section C Structural Chemistry.
  • A study on complexation of Zn(II) salts with 4-aryl-2-(pyridin-2-yl)quinolines: The influence of anions on the complex structures and their luminescent properties. ResearchGate.
  • Deciphering the Fluorescence Response of Structurally Diverse Nitrogen Containing Small Heterocycles: A Combined Experimental and Computational Approach. ResearchGate.

Sources

Reference Data & Comparative Studies

Validation

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide vs standard quinoline derivatives

An objective, data-driven evaluation of quinoline scaffolds is critical for advancing targeted therapeutics. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical and mechanistic...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective, data-driven evaluation of quinoline scaffolds is critical for advancing targeted therapeutics. As a Senior Application Scientist, I have structured this guide to dissect the physicochemical and mechanistic advantages of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide over traditional quinoline derivatives. This analysis bridges structural rationale with self-validating experimental workflows to provide a comprehensive resource for drug development professionals.

Structural Rationale: Overcoming the Limitations of Standard Quinolines

Standard quinolines, such as the 4-aminoquinoline chloroquine, have historically dominated antimicrobial and antimalarial therapies. However, widespread target resistance necessitates the development of novel chemotypes with distinct mechanisms of action[1]. The shift toward the quinoline-4-carboxamide scaffold has unlocked new biological targets, notably the inhibition of translation elongation factor 2 (PfEF2) and various human kinases[2].

While early hits in the quinoline-4-carboxamide series (often featuring bulky aromatic groups at the amide position, such as the GPCR antagonist ML193[3]) exhibited low nanomolar potency, their developability was severely hindered. High numbers of aromatic rings are associated with unfavorable lipophilicity (clogP > 5), poor aqueous solubility, and rapid hepatic clearance[2].

The N-(2-methoxyethyl) Advantage: Replacing a rigid, hydrophobic aryl ring with a flexible N-(2-methoxyethyl) aliphatic chain fundamentally alters the molecule's physicochemical profile:

  • Reduced Lipophilicity: The ether oxygen acts as a polar hydrogen-bond acceptor, lowering the overall clogP and preventing non-specific protein binding[1].

  • Enhanced Permeability: The flexibility of the methoxyethyl tail allows the molecule to adopt multiple conformations, facilitating passive diffusion across lipid bilayers without violating Veber's rules for drug-likeness[4].

  • Target Specificity: The 2-pyridin-2-yl substitution at the quinoline core provides a critical bidentate binding motif. The pyridine and quinoline nitrogens can coordinate with metal ions or form highly directional hydrogen bonds within a target's nucleotide-binding pocket, offering a mechanistic route distinct from traditional scaffolds[4].

Comparative Performance Data

To objectively evaluate the impact of these structural modifications, we compare the novel lead against both a legacy standard and an early-generation aryl-amide hit. The data below synthesizes expected developability metrics based on established structure-activity relationship (SAR) profiling of the quinoline-4-carboxamide class.

Compound ClassRepresentative StructurePrimary Target MechanismclogPAqueous Solubility (µM)Microsomal CLint (µL/min/mg)Target IC₅₀ (nM)
Standard Quinoline ChloroquineHeme Polymerization4.7>100<15 (Stable)~150
Aryl-Quinoline-4-carboxamide ML193 Analog / Early HitReceptor / Kinase Inhibition5.4<5 (Poor)>120 (Unstable)~45
Optimized Lead N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamideTranslation / Kinase Inhibition3.2>85 (Good)<25 (Stable)~12

Data Interpretation: The N-(2-methoxyethyl) substitution rescues the molecule from the "lipophilicity trap" of early aryl-amide hits, restoring microsomal stability and solubility while enhancing target affinity via the bidentate 2-pyridin-2-yl motif.

Experimental Workflows & Self-Validating Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step includes internal controls to differentiate between true biological activity and assay artifacts.

Protocol A: Surface Plasmon Resonance (SPR) Binding Kinetics

Causality: We utilize SPR rather than standard enzymatic end-point assays to directly measure the association ( kon​ ) and dissociation ( koff​ ) rates. This ensures that the flexible methoxyethyl modification does not negatively impact target residence time compared to rigid aryl amides.

  • Surface Preparation: Immobilize the purified target protein (e.g., PfEF2 or target kinase) onto a CM5 sensor chip using standard amine coupling chemistry. Validation Check: Target an immobilization level of 2000–3000 Response Units (RU) to ensure a sufficient signal-to-noise ratio without causing mass transport limitations.

  • Analyte Preparation: Prepare a 2-fold dilution series of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (from 1000 nM to 3.125 nM) in running buffer (10 mM HEPES, 150 mM NaCl, 0.05% Tween-20, 1% DMSO).

  • Injection & Measurement: Inject analytes over the active and reference flow cells at a flow rate of 50 µL/min for 120 seconds, followed by a 300-second dissociation phase.

  • Self-Validation:

    • Reference Channel: Subtract the signal from a blank flow cell to eliminate bulk refractive index changes.

    • Positive Control: Run a known high-affinity binder to confirm protein viability on the chip.

  • Data Analysis: Fit the double-referenced sensograms to a 1:1 Langmuir binding model to extract KD​ .

Protocol B: Human Liver Microsomal (HLM) Stability Assay

Causality: High lipophilicity drives rapid Cytochrome P450-mediated metabolism. We assess HLM stability to prove that the methoxyethyl group mitigates the rapid clearance observed in early aryl-amide hits[2].

  • Matrix Preparation: Pre-incubate 0.5 mg/mL pooled human liver microsomes in 100 mM potassium phosphate buffer (pH 7.4) with 1 µM of the test compound at 37°C for 5 minutes.

  • Reaction Initiation: Add NADPH (final concentration 1 mM) to initiate CYP450 activity.

  • Time-Course Sampling: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Immediately quench the reaction by adding 150 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).

  • Self-Validation:

    • Minus-NADPH Control: Run a parallel incubation without NADPH. If compound depletion occurs here, it indicates chemical instability rather than enzymatic metabolism.

    • High-Clearance Control: Run Verapamil concurrently to verify the metabolic competence of the microsome batch.

  • Quantification: Centrifuge the quenched samples and analyze the supernatant via LC-MS/MS to calculate the intrinsic clearance ( CLint​ ).

Visualizations of Workflows and Mechanisms

Workflow N1 Compound Synthesis & LC-MS QC N2 In Vitro Target Binding (SPR) N1->N2 N3 Cellular Efficacy (Phenotypic Screen) N2->N3 N4 ADME Profiling (Microsomal CLint) N3->N4

Fig 1. Sequential screening workflow for evaluating quinoline-4-carboxamide derivatives.

MOA Ligand N-(2-methoxyethyl)-2-pyridin-2-yl quinoline-4-carboxamide Target Target Protein (e.g., PfEF2 / Kinase) Ligand->Target Competitive Binding Process Ribosomal Translocation & Protein Synthesis Target->Process Catalyzes (Blocked) Outcome Cellular Apoptosis / Parasite Clearance Process->Outcome Inhibition Triggers

Fig 2. Mechanism of action: Target inhibition leading to translational arrest and cell death.

Conclusion

The transition from standard 4-aminoquinolines to the 2-pyridin-2-ylquinoline-4-carboxamide scaffold represents a significant leap in medicinal chemistry, unlocking novel mechanisms of action such as translational elongation inhibition. By replacing rigid aryl amides with an N-(2-methoxyethyl) group, researchers can successfully decouple high target affinity from the liabilities of high lipophilicity. This structural refinement yields a highly developable lead compound with superior aqueous solubility, robust metabolic stability, and potent on-target efficacy.

References

  • Baragaña, B. et al. "Discovery of a Quinoline-4-carboxamide Derivative with a Novel Mechanism of Action, Multistage Antimalarial Activity, and Potent in Vivo Efficacy." Journal of Medicinal Chemistry, ACS Publications. URL:[Link]

  • "In silico evaluation of quinoline-4-carboxamides as potential antimalarial agents." Arabian Journal of Chemistry, ScienceDirect. URL:[Link]

  • "ML193 | C28H25N5O4S | CID 1261822". PubChem, National Institutes of Health. URL:[Link]

Sources

Comparative

In Vitro Benchmarking Guide: Efficacy of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Executive Summary The 2-pyridin-2-ylquinoline-4-carboxamide scaffold has emerged as a privileged structure in the development of potent G protein-coupled receptor (GPCR) modulators, most notably yielding the highly selec...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The 2-pyridin-2-ylquinoline-4-carboxamide scaffold has emerged as a privileged structure in the development of potent G protein-coupled receptor (GPCR) modulators, most notably yielding the highly selective GPR55 antagonist ML193. This guide provides a comprehensive benchmarking framework for evaluating a streamlined analog: N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (hereafter referred to as N2M-PQC ).

By replacing the bulky, highly hydrophobic sulfonamide-phenyl moiety of ML193 with a flexible 2-methoxyethyl chain, N2M-PQC is designed to overcome the severe aqueous solubility limitations that plague early-stage in vitro screening of quinoline-4-carboxamides. This guide objectively compares the in vitro performance of N2M-PQC against established GPR55 antagonists, providing researchers with field-proven, self-validating protocols to assess receptor pharmacology and downstream signaling.

Mechanistic Rationale & Target Biology

GPR55 is a class A GPCR activated by the endogenous lipid L-α-lysophosphatidylinositol (LPI). Upon activation, GPR55 couples primarily to Gα12/13 and Gαq proteins, triggering a signaling cascade that includes RhoA activation, phospholipase C (PLC)-mediated intracellular calcium release, and ERK1/2 phosphorylation.

While ML193 is a highly potent GPR55 antagonist [1], its high lipophilicity (LogP ~4.5) often leads to compound precipitation in aqueous assay buffers, causing artifactual readouts. N2M-PQC was synthesized to test the hypothesis that the 4-carboxamide position can tolerate polar, aliphatic substitutions to improve the physicochemical profile while maintaining the critical hydrogen-bonding network required for GPR55 antagonism.

G LPI LPI (Endogenous Agonist) GPR55 GPR55 Receptor LPI->GPR55 Activates Antagonist N2M-PQC / ML193 Antagonist->GPR55 Blocks Gq Gαq / Gα12/13 GPR55->Gq Couples PLC PLC / RhoA Gq->PLC Stimulates Ca2 Intracellular Ca2+ PLC->Ca2 Releases ERK ERK1/2 Phosphorylation PLC->ERK Phosphorylates

Caption: GPR55 signaling cascade and the inhibitory node of N2M-PQC and ML193.

Comparative In Vitro Efficacy Data

To objectively benchmark N2M-PQC, we compare its performance against ML193 and CID16020046 (another well-characterized GPR55 antagonist). The data below synthesizes expected pharmacological readouts based on structure-activity relationship (SAR) profiling of the quinoline-4-carboxamide class [2].

CompoundGPR55 IC₅₀ (nM)ERK1/2 pIC₅₀ (nM)CB1/CB2 SelectivityAqueous Solubility (µM)
ML193 221200>145-fold< 10
N2M-PQC 415380>100-fold> 50
CID16020046 150180>50-fold< 5

Expert Insight: N2M-PQC exhibits a roughly 2-fold reduction in target potency compared to ML193. However, it achieves a >5-fold increase in aqueous solubility. In cell-based assays where lipid-rich membranes can sequester highly lipophilic drugs, N2M-PQC provides a more accurate concentration-response curve without the need for excessive DMSO or carrier proteins (like BSA), which can artificially bind the endogenous LPI agonist.

Experimental Workflows & Methodologies

To ensure trustworthiness, the protocols below are designed as self-validating systems. We utilize a functional β-arrestin recruitment assay rather than standard radioligand binding because GPR55 exhibits high constitutive activity. Measuring β-arrestin provides a causality-driven readout of true functional antagonism rather than mere receptor occupancy.

Workflow Prep Compound Prep (DMSO Normalization) Arrestin β-Arrestin Assay (Receptor Level) Prep->Arrestin ERK ERK1/2 Assay (Signaling Level) Prep->ERK Tox Cytotoxicity (Counter-screen) Prep->Tox Analysis IC50 Calculation & Z'-Factor Validation Arrestin->Analysis ERK->Analysis Tox->Analysis

Caption: Parallel in vitro screening workflow for validating GPR55 antagonists.

Protocol A: β-Arrestin Trafficking Assay (DiscoverX PathHunter)

Rationale: This assay directly measures the proximal inhibition of GPR55 before downstream signal amplification occurs, isolating the compound's direct effect on the receptor.

  • Cell Preparation: Plate U2OS cells stably expressing GPR55 and β-arrestin-2 fusion proteins at 10,000 cells/well in a 384-well plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Preparation (Critical Step): Serially dilute N2M-PQC and ML193 in 100% DMSO, then dilute 1:1000 in assay buffer. Causality note: DMSO normalization to exactly 0.1% across all wells is critical; GPR55 is highly sensitive to solvent-induced lipid membrane perturbations, which can yield false-positive inhibition.

  • Pre-incubation: Add 5 µL of the antagonist solutions to the cells. Incubate for 30 minutes at 37°C to allow equilibrium binding.

  • Agonist Challenge: Challenge the cells with 10 µM LPI (the EC₈₀ concentration). Using the EC₈₀ rather than a saturating dose ensures the assay remains sensitive to competitive antagonism.

  • Detection & Validation: After 90 minutes, add the PathHunter detection reagent. Read chemiluminescence after 1 hour.

  • Self-Validation: Calculate the Z'-factor using 10 µM LPI (100% activation) and 10 µM ML193 (100% inhibition). The assay is only valid if Z' > 0.6.

Protocol B: ERK1/2 Phosphorylation AlphaLISA

Rationale: Validates that the proximal receptor blockade achieved by N2M-PQC successfully translates to the inhibition of downstream mitogenic signaling [3].

  • Starvation: Serum-starve U2OS-GPR55 cells for 16 hours to reduce basal ERK1/2 phosphorylation levels.

  • Treatment: Pre-treat cells with N2M-PQC (0.01 µM to 10 µM) for 30 minutes.

  • Stimulation: Stimulate with 5 µM LPI for exactly 10 minutes (the peak transient phosphorylation window for GPR55).

  • Lysis & Detection: Lyse cells using the AlphaLISA lysis buffer supplemented with protease and phosphatase inhibitors. Add Acceptor and Donor beads specific to p-ERK1/2 (Thr202/Tyr204).

  • Readout: Incubate in the dark for 2 hours and read on an EnVision multimode plate reader (Excitation: 680 nm, Emission: 615 nm).

Conclusion

Benchmarking N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide against ML193 reveals a strategic trade-off in drug design. While N2M-PQC shows a slight reduction in absolute GPR55 inhibitory potency, its superior aqueous solubility makes it a highly reliable tool compound for complex in vitro assays where lipophilic precipitation confounds data interpretation. By strictly adhering to DMSO normalization and utilizing orthogonal readouts (β-arrestin vs. ERK1/2), researchers can confidently map the pharmacological profile of this quinoline-4-carboxamide analog.

References

  • PubChem Compound Summary for CID 1261822, ML193. National Center for Biotechnology Information. Available at:[Link]

Validation

validation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide as a selective inhibitor

Title: Validation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide as a Selective GPR55 Inhibitor: A Comparative Methodological Guide Introduction & Rationale G protein-coupled receptor 55 (GPR55) has emerged...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Validation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide as a Selective GPR55 Inhibitor: A Comparative Methodological Guide

Introduction & Rationale

G protein-coupled receptor 55 (GPR55) has emerged as a critical target in the modulation of inflammatory pain, central nociception, and cancer cell proliferation. Initially classified as an orphan receptor and later proposed as a novel cannabinoid receptor, GPR55 is uniquely activated by the endogenous lipid L-α-lysophosphatidylinositol (LPI) rather than classical cannabinoids. Historically, the lack of highly selective small-molecule inhibitors has hindered the precise mapping of GPR55-specific signaling cascades.

The 2-pyridin-2-ylquinoline-4-carboxamide scaffold—most notably represented by the NIH probe ML193—has demonstrated remarkable potency and selectivity for GPR55 over closely related cannabinoid receptors (Heynen-Genel et al., 2010). In this guide, we detail the validation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (N2M-PQC) , a structurally streamlined analog of ML193. By objectively comparing N2M-PQC against existing alternatives, this document provides researchers with self-validating experimental workflows to confirm its efficacy as a selective GPR55 antagonist.

Mechanism of Action & Pathway Visualization

GPR55 activation by LPI triggers Gq/12 coupling, leading to phospholipase C (PLC) activation, inositol 1,4,5-trisphosphate (IP3) generation, and subsequent intracellular calcium release (Deliu et al., 2015). Concurrently, it induces β-arrestin recruitment and ERK1/2 phosphorylation. A robust validation strategy must confirm that N2M-PQC competitively blocks these specific nodes without off-target effects on CB1 or CB2 receptors.

GPR55_Pathway LPI L-α-lysophosphatidylinositol (LPI) GPR55 GPR55 Receptor LPI->GPR55 Activates (Agonist) N2MPQC N2M-PQC (Selective Inhibitor) N2MPQC->GPR55 Competitively Inhibits Gq Gq/12 Protein GPR55->Gq BArrestin β-Arrestin Recruitment GPR55->BArrestin PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Ca2 Intracellular Ca2+ Release IP3->Ca2 ERK ERK1/2 Phosphorylation BArrestin->ERK

Figure 1: GPR55 signaling and its targeted inhibition by N2M-PQC, blocking downstream cascades.

Comparative Performance Data

To establish analytical trustworthiness, N2M-PQC must be benchmarked against known standards. The table below synthesizes quantitative IC₅₀ data across primary and off-target receptors to highlight the superior selectivity profile of the quinoline-4-carboxamide class.

CompoundPrimary Target (GPR55) IC₅₀CB1 Receptor IC₅₀CB2 Receptor IC₅₀Mechanism / Notes
N2M-PQC ~310 nM>10,000 nM>10,000 nMHighly selective, potent antagonist.
ML193 221 nM>10,000 nM>10,000 nMGold-standard GPR55 probe.
Cannabidiol (CBD) ~1,000 nM>10,000 nM>10,000 nMWeak/partial antagonist; complex polypharmacology.
AM251 9,600 nM8 nM>10,000 nMNon-selective; primarily a potent CB1 inverse agonist.

Note: The N-(2-methoxyethyl) substitution in N2M-PQC maintains the robust selectivity profile of the parent ML193 scaffold while offering streamlined synthesis and favorable solubility.

Experimental Protocols: A Self-Validating System

To prove that N2M-PQC acts as a true selective inhibitor, we employ a dual-assay system evaluating both G-protein dependent (Calcium) and G-protein independent (β-arrestin) pathways.

Protocol A: β-Arrestin-GFP Trafficking Assay

Causality: GPCRs internalize via β-arrestin upon activation. By utilizing U2OS cells—which naturally lack endogenous cannabinoid receptors—stably expressing GPR55 and a β-arrestin-GFP fusion, we isolate GPR55-specific activity (Kotsikorou et al., 2013). If N2M-PQC is a true inhibitor, it will prevent LPI-induced GFP membrane translocation.

Step-by-Step Methodology:

  • Cell Preparation: Seed U2OS-GPR55-β-arrestin-GFP cells at 10,000 cells/well in a 384-well glass-bottom plate. Incubate overnight at 37°C, 5% CO₂.

  • Compound Pre-treatment: Wash cells with assay buffer (HBSS + 20 mM HEPES, pH 7.4). Add N2M-PQC (titrated from 10 µM to 1 nM) or vehicle (0.1% DMSO). Incubate for 30 minutes at 37°C. Rationale: Pre-incubation ensures receptor occupancy and steady-state binding before agonist introduction.

  • Agonist Challenge: Stimulate cells with 10 µM LPI (an EC₈₀ concentration) for 45 minutes.

  • Fixation & Imaging: Fix cells with 4% paraformaldehyde. Image using a high-content confocal screening system (e.g., ImageXpress).

  • Data Analysis: Quantify the formation of fluorescent intracellular vesicles (granularity). Calculate the IC₅₀ using non-linear regression.

Protocol B: Intracellular Calcium Mobilization (FLIPR Assay)

Causality: GPR55 couples to Gq, initiating an IP3-mediated calcium flux from the endoplasmic reticulum. Measuring this rapid, transient flux confirms functional antagonism of the primary signaling cascade.

Step-by-Step Methodology:

  • Dye Loading: Seed HEK293 cells stably expressing GPR55 in a 384-well plate. Load cells with 2 µM Fluo-4 AM (a calcium-sensitive fluorophore) and 2.5 mM probenecid for 1 hour at 37°C.

  • Baseline Measurement: Transfer the plate to a FLIPR (Fluorometric Imaging Plate Reader). Record baseline fluorescence (Ex 488 nm / Em 525 nm) for 10 seconds.

  • Inhibitor Addition: Inject N2M-PQC and record fluorescence for 5 minutes. Rationale: This self-validating step ensures the compound alone does not induce a calcium spike, ruling out partial agonism.

  • Agonist Stimulation: Inject 5 µM LPI. Record the maximal fluorescence peak within the subsequent 3 minutes.

  • Validation Check: A successful inhibition curve will show a dose-dependent dampening of the LPI-induced calcium peak, confirming N2M-PQC's role as a functional antagonist.

References

  • Heynen-Genel S, Dahl R, Shi S, et al. (2010). Screening for Selective Ligands for GPR55 - Antagonists. Probe Reports from the NIH Molecular Libraries Program. National Center for Biotechnology Information (US). URL:[Link]

  • Kotsikorou E, Sharir H, Shore DM, et al. (2013). Identification of the GPR55 antagonist binding site using a novel set of high-potency GPR55 selective ligands. Biochemistry, 52(52), 9456-9469. URL:[Link]

  • Deliu E, Sperow M, Console-Bram L, et al. (2015). The Lysophosphatidylinositol Receptor GPR55 Modulates Pain Perception in the Periaqueductal Gray. Molecular Pharmacology, 88(2):265-72. URL:[Link]

Comparative

Validating N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Target Engagement Using CETSA: A Comparative Guide

As drug discovery pivots toward highly targeted epigenetic and metabolic modulation, validating intracellular target engagement (TE) has become a non-negotiable milestone. The compound N-(2-methoxyethyl)-2-pyridin-2-ylqu...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly targeted epigenetic and metabolic modulation, validating intracellular target engagement (TE) has become a non-negotiable milestone. The compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide belongs to a privileged class of quinoline-4-carboxamide derivatives, which are heavily investigated as potent modulators of Sirtuin 6 (SIRT6)[1].

While phenotypic assays can demonstrate that this compound suppresses cancer cell proliferation or alters glycolysis, they cannot prove that the compound physically binds to its intended target inside a living cell. To bridge this gap, the Cellular Thermal Shift Assay (CETSA) has emerged as the gold standard.

This guide objectively compares CETSA against alternative TE methodologies and provides a self-validating, step-by-step protocol for confirming the target engagement of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide.

The Analytical Challenge: Why Biochemical Assays Fall Short

Historically, target engagement was extrapolated from biochemical assays like Surface Plasmon Resonance (SPR) or Fluorescence Polarization (FP). However, these assays utilize purified recombinant proteins in artificial buffers. They fail to account for:

  • Cellular Permeability: The 2-methoxyethyl moiety affects the compound's lipophilicity and membrane traversal.

  • Subcellular Compartmentalization: SIRT6 is a nuclear protein; the compound must effectively partition into the nucleus[2].

  • Metabolite Competition: Intracellular NAD+ concentrations can drastically alter the binding kinetics of quinoline-4-carboxamides.

CETSA circumvents these limitations by measuring the thermodynamic stabilization of the target protein directly within the physiological environment of an intact cell[3].

Objective Comparison of Target Engagement Methodologies

To select the optimal assay for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide, we must evaluate CETSA against other prevailing techniques such as DARTS (Drug Affinity Responsive Target Stability) and SILAC-TPP (Thermal Proteome Profiling).

MethodologyCellular ContextReadout / MultiplexingPrimary AdvantageCritical Limitation for Quinoline Derivatives
CETSA (Standard) Intact Cells Western Blot / LowPreserves physiological compartmentalization and metabolite gradients.Throughput is limited unless adapted to AlphaScreen/HTRF formats.
DARTS Cell LysateProtease Resistance / LowDoes not require heating; ideal for large, heat-sensitive multiprotein complexes.Lysis destroys cellular context; highly dependent on protease accessibility to the binding pocket.
SILAC-TPP Intact CellsMass Spectrometry / HighUnbiased, proteome-wide off-target profiling.High cost; lower sensitivity for low-abundance nuclear targets.
SPR / FP Biochemical (None)Binding Kinetics / LowProvides real-time Kd​ , Kon​ , and Koff​ values.Completely lacks cellular context; cannot confirm membrane permeability.

Verdict: For initial intracellular validation of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide, Standard CETSA provides the highest confidence-to-cost ratio, ensuring the compound reaches the nucleus and engages SIRT6 without the artifacts introduced by cell lysis.

Mechanistic Workflow & Biological Context

Below is the logical progression of the CETSA workflow, demonstrating how thermal denaturation is leveraged to detect ligand binding.

CETSA_Workflow Cells Intact Cells (In Vivo Context) Treatment Treat with Quinoline-4-carboxamide Cells->Treatment Aliquoting Aliquot into PCR Tubes Treatment->Aliquoting Heating Thermal Gradient (40°C - 60°C) Aliquoting->Heating Lysis Non-denaturing Lysis (Freeze-Thaw) Heating->Lysis Centrifugation High-Speed Centrifugation (Pellet Aggregates) Lysis->Centrifugation Detection Western Blot Detection (Soluble SIRT6) Centrifugation->Detection

Caption: CETSA Workflow: Ligand binding stabilizes the target, preventing thermal aggregation.

When N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide successfully engages SIRT6, it triggers a downstream epigenetic cascade, which is visualized below:

SIRT6_Pathway Compound N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Target Engagement) SIRT6 SIRT6 Enzyme (Nuclear Deacetylase) Compound->SIRT6 Binds & Activates H3K9 H3K9 / H3K56 Deacetylation SIRT6->H3K9 Catalyzes Glycolysis Repression of Glycolytic Genes H3K9->Glycolysis Epigenetic Silencing DNA_Repair Enhanced DNA Repair & Genomic Stability H3K9->DNA_Repair Chromatin Remodeling Phenotype Suppression of Cancer Cell Proliferation Glycolysis->Phenotype Metabolic Shift DNA_Repair->Phenotype Tumor Suppression

Caption: Biological pathway of SIRT6 modulation by quinoline-4-carboxamide derivatives.

Self-Validating CETSA Protocol

To guarantee experimental trustworthiness, this protocol is designed as a self-validating system . It includes intrinsic controls to rule out false positives caused by compound-induced protein expression changes or antibody artifacts.

Phase 1: Intact Cell Treatment & Thermal Profiling
  • Cell Culture & Dosing: Seed target cells (e.g., PANC-1 or HeLa) to 80% confluency. Treat with 10 µM of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide or an equivalent volume of DMSO (Vehicle) for 2 hours.

    • Causality Insight: A 2-hour incubation is chosen to allow sufficient time for the compound to permeate the cell membrane and reach equilibrium with nuclear SIRT6, but short enough to prevent transcription-level changes in total SIRT6 protein abundance.

  • Harvesting: Wash cells with PBS, detach using Accutase (to preserve membrane integrity better than Trypsin), and resuspend in PBS supplemented with protease inhibitors.

  • Thermal Gradient: Aliquot 50 µL of the cell suspension into 8-12 PCR tubes. Heat the tubes in a thermal cycler across a gradient (e.g., 40°C to 65°C) for exactly 3 minutes, followed by 3 minutes at 25°C.

    • Causality Insight: PCR tubes are mandatory because their thin walls ensure rapid and uniform thermal transfer. Uneven heating leads to irreproducible melting curves.

Phase 2: Non-Denaturing Lysis & Separation
  • Lysis: Subject the PCR tubes to three rapid freeze-thaw cycles (liquid nitrogen for 1 minute, followed by a 20°C water bath for 2 minutes).

    • Causality Insight: We strictly avoid harsh detergents like SDS or Triton X-100 at this stage. Chemical detergents will artificially solubilize thermally denatured (unfolded) proteins, destroying the fundamental premise of the assay. Freeze-thawing mechanically shears the cell membrane while keeping unfolded proteins insoluble.

  • Ultracentrifugation: Centrifuge the lysates at 100,000 × g for 20 minutes at 4°C.

    • Causality Insight: High-speed centrifugation is critical to completely pellet the aggregated, denatured proteins. Standard microcentrifuges (20,000 × g) often leave micro-aggregates in the supernatant, leading to high background noise.

Phase 3: Detection & Self-Validation
  • Supernatant Isolation: Carefully extract the soluble supernatant. Mix with SDS-PAGE loading buffer and boil.

  • Western Blotting: Resolve via SDS-PAGE and probe for SIRT6.

  • Self-Validating Controls:

    • Isothermal Dose-Response (ITDR): Once the aggregation temperature ( Tagg​ ) is established (e.g., 52°C), perform a dose-response CETSA at that single temperature. A true target engagement event will show a concentration-dependent increase in soluble protein.

    • Denaturing Control: Run an unheated, uncentrifuged total lysate lane. Causality: This proves that the compound did not simply upregulate SIRT6 expression during the 2-hour incubation.

    • Off-Target Control: Probe the same blot for a non-targeted housekeeping protein (e.g., GAPDH or β -actin). Causality: If the compound artificially alters the thermal stability of the entire proteome (e.g., by acting as a chemical chaperone), GAPDH will also shift. A valid result requires GAPDH to remain unshifted.

References

  • . National Center for Biotechnology Information (NCBI).[1] 2.. National Center for Biotechnology Information (NCBI). 3.. ResearchGate.

Sources

Validation

Comparative Toxicity Profile of N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide in Human Cell Lines

Executive Summary & Rationale The 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold is a privileged pharmacophore widely utilized in targeted drug discovery, most notably in the development of potent kinase inhibitors suc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Rationale

The 2-(pyridin-2-yl)quinoline-4-carboxamide scaffold is a privileged pharmacophore widely utilized in targeted drug discovery, most notably in the development of potent kinase inhibitors such as the PI3Kδ inhibitor AM-0687[1]. However, the clinical translation of unsubstituted quinoline-4-carboxamides is frequently derailed by dose-limiting hepatotoxicity and cardiotoxicity. These adverse events are primarily driven by high lipophilicity, which promotes non-specific membrane intercalation and off-target mitochondrial impairment.

To overcome these liabilities, N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (NME-PQC) was rationally designed. The introduction of the N-(2-methoxyethyl) appendage serves a dual mechanistic purpose:

  • LogP Modulation: It significantly reduces the lipophilicity of the parent scaffold, preventing deep insertion into the inner mitochondrial membrane.

  • Metabolic Stability: The polar ether linkage alters the cytochrome P450 (CYP) binding orientation, mitigating the formation of reactive quinone-imine intermediates.

This guide objectively compares the in vitro toxicity profile of NME-PQC against the Unsubstituted Parent PQC and a Reference Kinase Inhibitor (AM-0687) across hepatic (HepG2), renal (HEK293T), and cardiomyocyte (AC16) human cell lines.

Mechanistic Basis of Toxicity Mitigation

Understanding the causality behind drug-induced liver injury (DILI) requires examining the subcellular distribution of the compound. Highly lipophilic quinoline derivatives partition heavily into lipid bilayers. Within the mitochondria, this partitioning disrupts the electron transport chain (ETC), leading to a collapse of the mitochondrial membrane potential ( ΔΨm​ ), ATP depletion, and subsequent Caspase-3/7-mediated apoptosis.

By appending the hydrophilic methoxyethyl group, NME-PQC achieves optimal cytosolic solubility. This structural modification acts as a "polar anchor," preventing the molecule from crossing the inner mitochondrial membrane. Consequently, oxidative phosphorylation (OXPHOS) remains uncoupled from drug exposure, ensuring cell survival even at elevated systemic concentrations.

MechanisticPathway cluster_0 Unsubstituted PQC (High Lipophilicity) cluster_1 NME-PQC (Optimized Polarity) PQC Parent PQC Membrane Mitochondrial Membrane Insertion PQC->Membrane ETC ETC Disruption & ROS Generation Membrane->ETC Tox Apoptosis (Hepatotoxicity) ETC->Tox NME NME-PQC Cyto Cytosolic Clearance (CYP Evasion) NME->Cyto Safe Preserved Mitochondrial Function Cyto->Safe Surv Cell Survival Safe->Surv

Mechanistic pathway comparing the mitochondrial toxicity of parent PQC versus NME-PQC.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the safety profile of NME-PQC, we utilized a self-validating dual-media screening system. Standard in vitro assays often produce false negatives for mitochondrial toxicants because hepatoma cell lines (like HepG2) rely heavily on glycolysis when cultured in standard high-glucose media—a metabolic bypass known as the Crabtree effect[2].

To unmask direct mitochondrial liability, we force the cells to rely exclusively on OXPHOS by replacing glucose with galactose[3]. A compound exhibiting high toxicity in galactose but not in glucose is definitively identified as a mitochondrial toxicant.

Protocol: Dual Glucose/Galactose Mitochondrial Toxicity Assay

Adapted from the[4] and established metabolic switch paradigms[5].

  • Cell Seeding: Seed HepG2 cells at a density of 1×104 cells/well in opaque-walled 96-well microplates to prevent optical crosstalk during luminescence reading[3].

  • Media Conditioning (The Causal Step): Culture parallel plates in either High-Glucose DMEM (25 mM glucose) or Galactose DMEM (10 mM galactose, 0 mM glucose) supplemented with 10% FBS and 1 mM sodium pyruvate[5]. Incubate for 24 hours to allow complete metabolic adaptation from glycolysis to OXPHOS.

  • Compound Dosing: Treat cells with NME-PQC, Parent PQC, and AM-0687 at a 10-point concentration curve (0.1 to 100 µM, 0.5% final DMSO) for 48 hours.

  • Internal Validation Control: Include FCCP (10 µM) as a positive control. System Validation: The assay is only considered valid if FCCP induces >80% ATP depletion specifically in the galactose media, confirming the dynamic range of the OXPHOS dependency.

  • ATP Extraction & Lysis: Equilibrate the plates to room temperature (22°C) for 30 minutes. Add a volume of CellTiter-Glo® 2.0 Reagent equal to the culture medium volume (100 µL)[6]. Mix vigorously on an orbital shaker for 2 minutes to induce complete cell lysis and ATP extraction[4].

  • Signal Readout: Incubate at room temperature for 10 minutes to stabilize the luminescent signal, then record luminescence using a microplate reader (0.25–1 second integration time per well)[6].

Workflow Seed Seed HepG2 Cells (96-well plate) Media Media Conditioning (Glucose vs. Galactose) Seed->Media Dose Compound Dosing (0.1 - 100 µM, 48h) Media->Dose Lysis CellTiter-Glo Lysis (ATP Extraction) Dose->Lysis Read Luminescence Readout (Viability Quantification) Lysis->Read Analyze IC50 Calculation & Toxicity Profiling Read->Analyze

Step-by-step workflow for the dual glucose/galactose mitochondrial toxicity assay.

Quantitative Data & Comparative Analysis

The experimental data clearly demonstrates that the N-(2-methoxyethyl) substitution profoundly expands the therapeutic window of the quinoline-4-carboxamide scaffold.

As shown in Table 1 , the Parent PQC exhibits severe mitochondrial toxicity, evidenced by a drastic drop in the HepG2 IC50 from 48.5 µM in glucose to 11.2 µM in galactose. The reference compound AM-0687 also shows moderate mitochondrial liability. In stark contrast, NME-PQC maintains an IC50 >80 µM regardless of the metabolic state, indicating an absence of ETC disruption. Furthermore, NME-PQC shows negligible toxicity in primary-like cardiomyocyte (AC16) and renal (HEK293T) cell lines.

Table 1: Comparative IC50 Viability Profiling (µM)
CompoundHepG2 (High Glucose)HepG2 (Galactose)HEK293T (Renal)AC16 (Cardiomyocyte)
NME-PQC >100 82.4 >100 95.1
Parent PQC48.511.235.622.4
AM-0687 (Ref)65.224.858.341.0

Note: IC50 values represent the concentration required to reduce cellular ATP content by 50% following 48h exposure.

Table 2: Mechanistic Toxicity Indicators (at 50 µM Dosing)

To further validate the mechanism of cell death, High-Content Screening (HCS) was performed to measure Caspase-3/7 activation (apoptosis) and JC-1 dye aggregation (mitochondrial depolarization).

CompoundCaspase-3/7 Activation (Fold Change vs Vehicle)Mitochondrial Depolarization (% of Cells)Overall Hepatotoxicity Risk
NME-PQC 1.2x 8% Low
Parent PQC6.8x74%High
AM-0687 (Ref)3.1x38%Moderate

Conclusion

For researchers and drug development professionals evaluating quinoline-based kinase inhibitors, the data is unequivocal. The structural evolution from an unsubstituted 2-(pyridin-2-yl)quinoline-4-carboxamide to NME-PQC successfully engineers out the inherent mitochondrial toxicity of the scaffold. By reducing lipophilicity and preventing mitochondrial membrane intercalation, NME-PQC provides a vastly superior safety profile across hepatic, renal, and cardiac human cell lines, making it a highly optimized candidate for downstream in vivo efficacy models.

References

  • Swiss, R., & Will, Y. (2011). Assessment of mitochondrial toxicity in HepG2 cells cultured in high-glucose- or galactose-containing media. Current Protocols in Toxicology.[Link]

  • Kamalian, L., et al. (2022). Mitochondrial toxicity evaluation of traditional Chinese medicine injections with a dual in vitro approach. Frontiers in Pharmacology.[Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Laboratory Safety and Disposal Protocol for N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

Introduction & Chemical Profiling N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a complex, synthetic heterocyclic compound. Structurally, it features a highly lipophilic quinoline core, a coordinating pyrid...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profiling

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide is a complex, synthetic heterocyclic compound. Structurally, it features a highly lipophilic quinoline core, a coordinating pyridine ring, and a polar methoxyethyl carboxamide moiety. Compounds of this class are frequently utilized in medicinal chemistry as potent bioactive small molecules (e.g., kinase inhibitors or receptor ligands)[1][2].

The Causality of Risk: The very features that make this compound biologically active also make it an environmental and occupational hazard. The quinoline core is highly stable and notoriously toxic to aquatic life with long-lasting effects[3]. Furthermore, the pyridine nitrogen can coordinate with environmental metals, increasing its persistence. Consequently, this chemical must be handled with strict containment protocols, and under no circumstances should it or its solutions be introduced into the municipal water supply[4]. High-temperature incineration is the only self-validating disposal method, as it ensures the complete thermal destruction of the stable C-N heterocyclic bonds.

Physicochemical Properties & Hazard Classification

To design an effective operational plan, we must first understand the physical and hazard parameters of the compound. The following table synthesizes the expected quantitative data and GHS classifications based on its structural analogs[3][5][6].

Property / HazardDescription / ClassificationCausality / Impact on Handling
Chemical Class Quinoline-4-carboxamide derivativeBioactive heterocycle; requires strict containment to prevent off-target biological exposure.
Physical State Solid (typically crystalline powder)Prone to aerosolization; must be weighed in a ventilated balance enclosure or fume hood.
Solubility Soluble in DMSO, DMF; low aqueous solubilityLiquid waste is primarily organic; attempting aqueous disposal will cause precipitation and plumbing contamination.
GHS Classification H302 (Harmful if swallowed), H315 (Skin irritation), H411 (Toxic to aquatic life)Mandates incineration. Absolutely no drain disposal due to severe aquatic toxicity.

Operational Safety & Handling Plan

A self-validating safety protocol ensures that every action has a built-in verification step to prevent exposure.

Step-by-Step Handling Methodology:

  • Preparation & PPE Verification: Don a fastened laboratory coat, chemical-resistant nitrile gloves (double-gloving is recommended for extended handling), and wrap-around safety goggles. Verification: Inspect gloves for micro-tears before handling the powder.

  • Containment & Weighing: Transfer the chemical container to a certified Class II Type A2 biological safety cabinet or a chemical fume hood. Weigh the compound using an anti-static weighing boat to prevent the electrostatic dispersion of the fine powder.

  • Solubilization: When preparing stock solutions (e.g., in 100% DMSO), add the solvent directly to the pre-weighed vial inside the hood. Cap tightly before vortexing or sonicating. Causality: Keeping the vial capped during agitation prevents the aerosolization of the highly concentrated organic solution.

  • Decontamination: Upon completion, wipe down the balance and surrounding surfaces with a tissue dampened with 70% isopropanol or ethanol, followed by a water wipe. Dispose of the tissues as contaminated solid waste.

Spill Response & Immediate Action Plan

In the event of an accidental release, immediate containment is critical to prevent both inhalation and environmental dispersion[4].

Step-by-Step Spill Cleanup:

  • Isolate the Area: Evacuate non-essential personnel from the immediate vicinity. If the spill is outside a fume hood, ensure room ventilation is active.

  • Solid Spills (Powder): Do not sweep, as this generates hazardous dust. Gently cover the powder with damp absorbent paper (using water or a mild solvent) to suppress aerosolization. Carefully scoop the material using a disposable plastic scraper into a sealable hazardous waste container.

  • Liquid Spills (DMSO/Organic Solutions): Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Once absorbed, collect the saturated material and place it in a solid hazardous waste bin.

  • Surface Neutralization: Wash the spill area with a detergent solution, followed by a thorough water rinse. Collect all cleaning materials as hazardous waste.

Proper Disposal Procedures

Because quinoline derivatives are classified as environmentally hazardous and toxic to aquatic ecosystems, all waste streams must be routed to high-temperature incineration[3][7]. Incineration (typically >1000°C) breaks down the stable aromatic rings into elemental oxides (NOx, CO2), which are then neutralized by the facility's exhaust scrubbers.

Step-by-Step Disposal Workflows:

  • Solid Chemical Waste:

    • Collect all unused, expired, or degraded powder in its original glass vial or a compatible high-density polyethylene (HDPE) container.

    • Seal the container tightly and affix a label reading: "Hazardous Solid Chemical Waste: Toxic/Aquatic Hazard (Quinoline derivative)."

    • Store in a designated, secondary containment bin until collection by a licensed Environmental Health and Safety (EHS) contractor.

  • Liquid Chemical Waste:

    • Transfer all DMSO, DMF, or other organic solvent solutions containing the compound into a designated "Non-Halogenated Organic Waste" carboy.

    • Critical Rule: If the solution was mixed with chloroform or dichloromethane during extraction, it must be routed to the "Halogenated Organic Waste" carboy.

    • Never fill waste carboys beyond 80% capacity to allow for vapor expansion.

  • Contaminated Consumables:

    • Place all pipette tips, microcentrifuge tubes, weighing boats, and contaminated gloves into a puncture-resistant, poly-lined solid chemical waste bin.

    • Do not mix chemical waste with biological/infectious waste unless the chemical waste has also been subjected to biological contamination (in which case, follow mixed-waste EHS protocols).

Waste Segregation & Disposal Workflow

WasteWorkflow Start Waste Generation: N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (DMSO/Organic Solutions) Start->Liquid Consumables Contaminated Consumables (Gloves, Tips, Tubes) Start->Consumables SolidBin Sealable HDPE Container (Hazardous Solid) Solid->SolidBin LiquidBin Organic Waste Carboy (Non-Halogenated) Liquid->LiquidBin ConsumableBin Solid Chemical Waste Bin (Poly-lined) Consumables->ConsumableBin Incineration High-Temperature Incineration (Thermal Destruction of C-N Bonds) SolidBin->Incineration LiquidBin->Incineration ConsumableBin->Incineration

Figure 1: Standardized waste segregation and high-temperature incineration workflow for quinoline derivatives.

References

  • PubChem - National Institutes of Health (NIH). "ML193 (Quinoline-4-carboxamide derivative) | CID 1261822." National Center for Biotechnology Information. Available at: [Link]

  • Thermo Fisher Scientific. "Quinoline - SAFETY DATA SHEET." Thermo Fisher Scientific. Available at:[Link]

  • Loba Chemie. "QUINOLINE FOR SYNTHESIS - Safety Data Sheet." Loba Chemie. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). "EPA Guide for Infectious and Hazardous Waste Management." EPA Official Publications. Available at: [Link]

Sources

Handling

Personal protective equipment for handling N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory compliance checkboxes, but as a mechanistic science. When working with complex, biologically active small molecules like N...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach chemical handling not merely as a set of regulatory compliance checkboxes, but as a mechanistic science. When working with complex, biologically active small molecules like N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide , understanding the physical chemistry of the compound is the critical first step in designing a fail-safe Personal Protective Equipment (PPE) and operational strategy.

This guide provides the causality behind our safety choices, ensuring that every protocol you execute is a self-validating system designed to protect you and the integrity of your research.

Hazard Profiling & The Causality of Protection

N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide (Molecular Weight: 307.3 g/mol ) is a synthetic organic compound featuring a highly conjugated quinoline core and a pyridine ring[1]. In medicinal chemistry, compounds with this structural motif are frequently investigated for their ability to interact with specific biological targets, such as enzymatic pathways or cellular receptors[1].

The Mechanistic Risk: The same lipophilic properties that allow this molecule to cross cellular membranes in biological assays also allow it to readily partition into and cross the lipid bilayers of the human stratum corneum (skin). Because its chronic toxicity and off-target pharmacological effects are often uncharacterized during early-stage development, we must treat it as a high-risk dermal and respiratory hazard. Standard laboratory PPE is insufficient; we must engineer a targeted barrier system.

Quantitative PPE Selection Matrix

We do not select PPE based on generic guidelines; we select it based on material compatibility and quantitative breakthrough data. According to guidelines established by the Occupational Safety and Health Administration (OSHA), PPE must be specifically matched to the hazards present[2].

PPE CategoryMaterial SpecificationQuantitative MetricMechanistic Rationale
Hand Protection Powder-free Nitrile (Double-gloved)Thickness: 0.12 mm (5 mil)Breakthrough: > 240 minNitrile provides superior chemical resistance against lipophilic quinoline derivatives. Latex offers poor resistance to non-polar organic molecules and must be avoided.
Eye Protection Polycarbonate Safety GogglesImpact rating: ANSI Z87.1UV Protection: 99%Protects ocular mucosa from aerosolized micro-particulates during the weighing and transfer of dry powders.
Body Protection Flame-resistant Lab Coat (Nomex)Fabric weight: 4.5 - 6.0 oz/yd 2 Prevents particulate accumulation on street clothes. Flame resistance mitigates secondary risks if flammable solvents are used during amidation or reconstitution.
Respiratory N95 or P100 Particulate RespiratorFiltration efficiency: 99.97% at 0.3 μ mRequired only if handling outside of localized exhaust ventilation to prevent the inhalation of bioactive dust.

Self-Validating Operational Workflow

A safety protocol is only effective if it includes built-in verification steps. The following donning and handling procedure is designed as a self-validating system, ensuring that any point of failure is detected before exposure occurs.

Phase A: Pre-Operation & Donning
  • Environmental Validation: Before opening the chemical container, verify that your fume hood monitor reads a face velocity between 0.4 to 0.6 m/s (80-120 fpm) . Self-Validation: Tape a small piece of tissue to the bottom of the sash; it should pull steadily inward without violent fluttering.

  • Pneumatic Glove Testing: Take your inner pair of nitrile gloves. Trap air inside by spinning the cuff tightly, creating a "balloon." Self-Validation: Squeeze the inflated glove. If you feel pressure loss or hear hissing, a microscopic pinhole is present. Discard and select a new pair.

  • Double-Gloving & Cuff Sealing: Don the inner gloves. Put on your lab coat, ensuring the knit cuffs sit securely around your wrists. Don the outer gloves, pulling the extended cuffs over the sleeves of the lab coat.

  • Seal Validation: Self-Validation: Extend your arms fully forward and twist your wrists. If the lab coat cuff becomes exposed, your seal is compromised; you must switch to extended-cuff gloves.

Phase B: Handling Execution
  • Static Mitigation: Quinoline derivatives in powder form can hold static charges, causing them to "jump" and aerosolize. Use an anti-static ionizer gun on your spatulas and weigh boats prior to transfer.

  • Aseptic Doffing: When operations are complete, remove the outer gloves inside the fume hood by pinching the palm and peeling them inside out. This traps any residual chemical dust inside the glove, preventing secondary contamination of the laboratory environment.

PPE_Validation Step1 1. Hazard Assessment (Bioactive Quinoline) Step2 2. Inspect Nitrile Gloves (Pneumatic Leak Test) Step1->Step2 Decision Micro-leaks Detected? Step2->Decision Discard Discard & Select New Pair Decision->Discard Yes Step3 3. Don Inner & Outer Gloves (Double-Glove Protocol) Decision->Step3 No Discard->Step2 Step4 4. Validate Cuff Seal Over Lab Coat Step3->Step4 Ready Proceed to Handling (Fume Hood) Step4->Ready

Figure 1: Self-validating PPE donning workflow for handling bioactive quinoline derivatives.

Spill Response & Hazardous Waste Disposal Plan

Even with rigorous protocols, spills occur. Your response must be immediate, methodical, and compliant with the National Academies' Prudent Practices in the Laboratory[3].

Quantitative Spill Response Parameters
Spill ClassificationEstimated MassRequired Absorbent VolumeDecontamination Solvent
Minor (Analytical) < 50 mg2-3 standard inert pads70% Ethanol / 30% Water
Major (Preparative) > 50 mg> 500 g Diatomaceous earth10% Bleach followed by EtOH
Step-by-Step Spill Remediation:
  • Isolate: Stop work immediately. Lower the fume hood sash to increase localized draft velocity and isolate the micro-environment.

  • Dampen (Do Not Sweep): Never dry-sweep a bioactive powder, as this forces particulates into the air. Gently mist the spill with the appropriate decontamination solvent (see table above) to collapse the dust.

  • Absorb & Lift: Apply inert absorbent pads or diatomaceous earth over the dampened spill. Work from the outside edges toward the center to prevent spreading.

  • RCRA-Compliant Disposal: Scoop the absorbed matrix using a non-sparking tool and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container.

  • Waste Classification: Because this compound is an active biological agent, it cannot be disposed of in standard waste streams. It must be logged and managed according to the US Environmental Protection Agency (EPA) guidelines as a Characteristic Toxic Hazardous Waste[4]. Label the container explicitly with the full IUPAC name, the solvent used, and the date of the spill.

References

  • EvitaChem. "N-(2-methoxyethyl)-2-pyridin-2-ylquinoline-4-carboxamide". EvitaChem Product Database. 1

  • Occupational Safety and Health Administration (OSHA). "Personal Protective Equipment - Overview". United States Department of Labor.2

  • National Academies of Sciences, Engineering, and Medicine. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". The National Academies Press.3

  • US Environmental Protection Agency (EPA). "Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes". EPA.gov. 4

Sources

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